Diphenolic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-bis(4-hydroxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUCJUTMGHNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
224963-03-5 | |
| Record name | Benzenebutanoic acid, 4-hydroxy-γ-(4-hydroxyphenyl)-γ-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224963-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0022436 | |
| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-00-1 | |
| Record name | 4,4′-Bis(4-hydroxyphenyl)valeric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55069 | |
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| Record name | Diphenolic acid | |
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| Record name | Diphenolic acid | |
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| Record name | Benzenebutanoic acid, 4-hydroxy-.gamma.-(4-hydroxyphenyl)-.gamma.-methyl- | |
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| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |
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| Record name | 4,4-bis(4-hydroxyphenyl)valeric acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIPHENOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SIZ2CO5L3 | |
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Synthetic Methodologies for Diphenolic Acid
Condensation Reactions with Phenol (B47542) and Levulinic Acid
The fundamental synthesis route involves the reaction of one molecule of levulinic acid with two molecules of phenol in the presence of an acid catalyst. researchgate.net The reaction mechanism begins with the protonation of the carbonyl group on levulinic acid by the acid catalyst, which enhances its electrophilicity. This is followed by two successive Friedel-Crafts hydroxyalkylation steps with phenol. The regioselectivity of the phenol addition determines the formation of the desired p,p'-isomer versus other isomers like ortho,para-diphenolic acid (o,p'-DPA). mdpi.comrsc.org
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. This method traditionally employs strong liquid acids to facilitate the condensation reaction. mdpi.com
The synthesis of diphenolic acid has conventionally been performed using strong Brønsted mineral acids, particularly hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). mdpi.comncsu.eduresearchgate.net These reactions are typically conducted with an excess of phenol, at mild temperatures, and for extended periods. mdpi.com For instance, common conditions include a levulinic acid to phenol molar ratio between 1:2 and 1:4, temperatures up to 60°C, and reaction times as long as 48 hours, which can yield up to 70 mol% of this compound. mdpi.com
Comparative studies have shown that sulfuric acid generally provides higher yields of this compound and a greater selectivity for the p,p'-isomer compared to hydrochloric acid under similar reaction conditions. mdpi.com Research has reported this compound yields of up to 74% using sulfuric acid as the catalyst. ncsu.eduresearchgate.net Despite their effectiveness, these mineral acids present significant drawbacks, including equipment corrosion, challenges in separating the catalyst from the product mixture, and costly wastewater treatment. ncsu.eduunipi.it
| Catalyst | Yield | Notes | Reference |
|---|---|---|---|
| H₂SO₄ | ~74% | Generally leads to higher yields and p,p'/o,p' ratios compared to HCl. | mdpi.comncsu.edu |
| HCl | ~70% (max) | Can lead to high levulinic acid conversion but with lower selectivity for the p,p'-isomer. | mdpi.com |
| Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| Methanesulfonic Acid (MsOH) | 75°C | 6 h | 65.8% | ncsu.eduresearchgate.net |
Other thiols, such as mercaptoacetic acid, have also been studied. mdpi.commdpi.com When used as an additive with a sulfuric acid catalyst, mercaptoacetic acid led to a modest increase in the p,p'-DPA yield from 61 to 68 mol%. mdpi.com However, it was also observed to decrease the p,p'-DPA to o,p'-DPA molar ratio, indicating that it may promote the formation of the o,p'-isomer, particularly at high levulinic acid conversions. mdpi.commdpi.com
The mechanism behind the effectiveness of thiols is primarily attributed to steric effects. mdpi.comrsc.org Research indicates that thiols play a critical role in determining the regioselectivity during the initial condensation of levulinic acid with the first molecule of phenol, favoring the para-position. mdpi.com They appear to have a less significant impact on the second condensation step or on the subsequent acid-catalyzed isomerization of the p,p'-isomer to the o,p'-isomer. mdpi.comrsc.org
Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offers a promising alternative to homogeneous systems. unipi.it The primary advantages include simplified catalyst separation from the product stream and the potential for catalyst regeneration and reuse, addressing some of the key drawbacks of mineral acids. unipi.itmdpi.com
Among solid acid catalysts, sulfonated polymeric resins like Amberlyst-15 are frequently studied for this compound synthesis. mdpi.comcnr.it Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin functionalized with sulfonic acid groups (-SO₃H), which provide the Brønsted acid sites necessary for the reaction. mdpi.comd-nb.info
This resin has demonstrated good catalytic performance. mdpi.com Studies have achieved a p,p'-DPA yield of 55 mol% with a high p,p'-DPA/o,p'-DPA molar ratio of 15.8 when using Amberlyst-15 at 60°C for 24 hours with a levulinic acid to phenol molar ratio of 1:4. mdpi.commdpi.com Other research has reported p,p'-DPA yields of around 45 mol% using this catalyst. unipi.it While effective, a limitation of organic resins like Amberlyst-15 is their lower thermal stability compared to inorganic solid catalysts, which can hinder regeneration via high-temperature calcination. mdpi.comd-nb.info
| Catalyst | Temperature | Time | p,p'-DPA Yield | p,p'-/o,p'- Ratio | Reference |
|---|---|---|---|---|---|
| Amberlyst-15 | 60°C | 24 h | 55 mol% | 15.8 | mdpi.commdpi.com |
| Amberlyst-15 | Not specified | Not specified | ~45 mol% | Not specified | unipi.it |
Heteropolyacids
Heteropolyacids (HPAs) represent a class of strong solid acid catalysts that are less corrosive than mineral acids and possess higher acid strength than other solid acids like oxides and zeolites. mdpi.com Various HPAs have been investigated for this compound (DPA) synthesis. mdpi.comresearchgate.net Among the most studied is the Keggin-type H₃PW₁₂O₄₀, which has been shown to be effective. mdpi.com For instance, at 140 °C, H₃PW₁₂O₄₀ can achieve an 87 mol% conversion of levulinic acid with a p,p'-DPA yield of 82 mol%. mdpi.com
Table 1: Performance of Various Heteropolyacid Catalysts in this compound Synthesis
| Catalyst | Temp. (°C) | Time (h) | Levulinic Acid Conversion (mol%) | p,p'-DPA Yield (mol%) | p,p'-DPA / o,p'-DPA Molar Ratio | Reference |
| H₃PW₁₂O₄₀ | 140 | 48 | 87 | 82 | 28.3 | mdpi.com |
| CsₓH₃₋ₓPW₁₂O₄₀ (Keggin) | 150 | 5 | 80 | 70 | 6.7 | mdpi.com |
| CsₓH₆₋ₓP₂W₁₈O₆₂ (Wells-Dawson) | 150 | 5 | 95 | 85 | 9.0 | mdpi.com |
| Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF | 100 | 4 | 86.5 | 71.8 | ~4.9 | amazonaws.com |
Zeolites and Modified Metal Silicas
Acidic zeolites are widely utilized in industrial catalysis due to their defined pore structures and tunable acidity. mdpi.com In DPA synthesis, zeolites such as H-Beta, H-USY, and n-ZSM-5 have been tested. mdpi.com A key finding is that, unlike some sulfonic acid catalysts that preferentially form the o,p'-DPA isomer, zeolites tend to favor the formation of the desired p,p'-DPA. mdpi.com The catalytic performance is strongly linked to the zeolite's properties, including pore size, structure, and the nature and strength of its acid sites. mdpi.commdpi.com
H-Beta zeolite, in particular, has shown promising results, achieving a 44 mol% conversion of levulinic acid with a p,p'-DPA yield of 33 mol% and a high p,p'-DPA/o,p'-DPA molar ratio of 99 at 120°C. mdpi.com The effectiveness of a given zeolite is often tied to its Si/Al ratio, which dictates the concentration and strength of Brønsted and Lewis acid sites. mdpi.comespublisher.com A moderate acid strength is often preferred for p,p'-DPA synthesis to prevent undesirable side reactions that can occur on stronger acid sites. mdpi.com
Modified metal silicas, such as those functionalized with sulfonic acid groups, have also been employed. These materials include propylsulfonic-acid mesostructured silica (B1680970) and arenesulfonic-acid functionalized mesostructured silica. mdpi.com
Table 2: Performance of Zeolites and Modified Silicas in this compound Synthesis
| Catalyst | Temp. (°C) | Time (h) | Levulinic Acid Conversion (mol%) | p,p'-DPA Yield (mol%) | p,p'-DPA / o,p'-DPA Molar Ratio | Reference |
| Propylsulfonic-acid mesostructured silica | 120 | 24 | 14 | 2 | 0.2 | mdpi.com |
| n-ZSM-5 | 120 | 24 | 22 | 10 | 1.8 | mdpi.com |
| H-USY | 120 | 24 | 33 | 19 | 2.2 | mdpi.com |
| H-Beta | 120 | 24 | 44 | 33 | 99 | mdpi.com |
Sulfonated Hydrochars
Sulfonated hydrochars are a class of heterogeneous solid acid catalysts derived from biomass. They have been considered as potential catalysts for the synthesis of this compound. unipi.it This approach aligns with green chemistry principles by utilizing a catalyst synthesized from a renewable resource. A feasibility study was conducted to screen various catalysts, including synthetic ones like sulfonated hydrochars, to identify promising candidates for the condensation reaction between levulinic acid and phenol. unipi.it
Brønsted Acidic Ionic Liquids
Brønsted acidic ionic liquids (BAILs) have emerged as effective and highly tunable catalysts for DPA synthesis. mdpi.comncsu.edubrandeis.edu These catalysts offer advantages such as designable structures and potentially simple recovery and reuse. ncsu.edu SO₃H-functionalized imidazolium (B1220033) salts are a prominent example.
Studies using the ionic liquid 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate, [BSMim]HSO₄, have demonstrated exceptional results. researchgate.netncsu.edu Under optimized conditions, a DPA yield of 93.2 mol% with nearly 100% selectivity to the p,p'-DPA isomer was achieved. ncsu.edu This high performance is attributed not only to the acidic nature of the ionic liquid but also to the crucial role of a thiol co-catalyst, such as ethanethiol. researchgate.netncsu.edu The fine-tunability of ionic liquids allows for the creation of task-specific catalysts, and the inclusion of a thiol group, either as an additive or within the anion structure, has been shown to remarkably improve both yield and selectivity to p,p'-DPA. mdpi.comncsu.edu
Table 3: Effect of Brønsted Acidic Ionic Liquid Catalyst on this compound Synthesis
| Catalyst | Additive | Temp. (°C) | Time (h) | DPA Yield (mol%) | p,p'-DPA Selectivity (%) | Reference |
| [BSMim]HSO₄ | Ethanethiol | 80 | 12 | 89.4 | 97.5 | ncsu.edu |
| [BSMim]HSO₄ | None | 80 | 12 | 21.3 | 92.4 | ncsu.edu |
| [BSMim]HSO₄ | Ethanethiol | 60 | 12 | 84.7 | ~100 | ncsu.edu |
| [BSMim]HSO₄ | Ethanethiol | 60 | 24 | 93.2 | ~100 | ncsu.edu |
Regioselective Synthesis of p,p'- and o,p'-Isomers
The condensation of levulinic acid with phenol typically yields two primary structural isomers: 4,4-bis(4-hydroxyphenyl)pentanoic acid (p,p'-DPA) and 4-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)pentanoic acid (o,p'-DPA). mdpi.comncsu.edu For industrial applications, particularly as a replacement for bisphenol A (BPA), only the p,p'-isomer is of significant interest. mdpi.comnih.govdntb.gov.ua Therefore, controlling the regioselectivity of the synthesis to maximize the production of p,p'-DPA is a critical challenge for researchers. mdpi.comncsu.edu
Strategies for Enhanced p,p'-Isomer Selectivity
Several strategies have been developed to steer the reaction toward the preferential formation of the p,p'-isomer.
Thiol Promotion: The use of thiol-containing compounds as co-catalysts or promoters is a highly effective strategy. mdpi.comacs.orgrsc.org Thiols can react with the ketone group of levulinic acid to form a more electrophilic intermediate, which accelerates the condensation rate with phenol. nih.gov This kinetic effect preferentially directs the substitution to the sterically less hindered para-position of phenol, thus increasing selectivity for p,p'-DPA. mdpi.comacs.org The steric size of the thiol itself can also influence the reaction's regiochemical control. acs.org
Catalyst Design: The choice of catalyst is fundamental. Zeolites, with their well-defined pore structures, can impart shape selectivity, favoring the formation of the linear p,p'-isomer over the bulkier o,p'-isomer. mdpi.commdpi.com Similarly, certain modified heteropolyacids, such as cesium-substituted Wells-Dawson types, have been shown to provide high p,p'-selectivity. mdpi.com
Reaction Conditions: Temperature plays a crucial role in controlling regioselectivity. Lower reaction temperatures (e.g., 60-80°C) have been found to be essential for maximizing the yield of the p,p'-isomer, as higher temperatures can favor the formation of the thermodynamically more stable o,p'-isomer or lead to isomerization. mdpi.comncsu.edu
Alternative Feedstocks and Precursors
The traditional synthesis of this compound (DPA) involves the condensation of levulinic acid and phenol. However, research has explored alternative starting materials to enhance the sustainability and modify the properties of the final products.
Utilization of Alkyl Levulinates
The use of alkyl levulinates, esters of levulinic acid, represents a significant alternative route for producing DPA derivatives. mdpi.comnih.gov These esters, such as ethyl levulinate (EL), can also be derived from lignocellulosic biomass. cnr.it The reaction involves the condensation of an alkyl levulinate with phenol, yielding the corresponding alkyl ester of this compound (e.g., ethyl diphenolate or DPE). cnr.it
This approach offers distinct advantages. A key benefit is the potential for achieving high regioselectivity. For instance, the synthesis using ethyl levulinate has been shown to yield 100% selectivity towards the industrially preferred p,p'-isomer of the DPA ester. cnr.it This high selectivity is crucial as the o,p'-isomer is considered an undesirable byproduct with no significant industrial application. mdpi.com The reaction is typically performed using heterogeneous acid catalysts.
A screening of various catalysts for the condensation of ethyl levulinate and phenol identified Amberlyst-15, a sulfonic acid resin, as a highly effective catalyst for this transformation. cnr.it The use of alkyl levulinates is considered a promising pathway for creating new biopolymers, including novel epoxy resins and polycarbonates. mdpi.comnih.gov
| Catalyst | Type | Key Finding | Reference |
|---|---|---|---|
| Amberlyst-15 | Sulfonic Acid Resin | Optimal catalyst identified in a screening study, enabling high conversion and selectivity. | cnr.it |
| Sulfuric Acid | Homogeneous Acid | Screened as a potential catalyst. | cnr.it |
| H,Y-Zeolite | Heterogeneous Acid | Screened as a potential catalyst. | cnr.it |
| β-Zeolite | Heterogeneous Acid | Screened as a potential catalyst. | cnr.it |
Synthesis from Plant-Based Phenols (e.g., Catechol, Resorcinol)
To create fully bio-based resins, researchers have substituted fossil-fuel-derived phenol with phenols obtained from plant sources, such as lignin (B12514952). mdpi.comunibo.it Catechol and resorcinol (B1680541) are two such plant-based dihydroxybenzenes that have been successfully used to synthesize novel DPA derivatives. unibo.it
The use of these substituted phenols offers a strategic advantage: the introduction of an additional hydroxyl group into the DPA structure. This added functionality enhances the reactivity of the resulting monomer, making it a more valuable precursor for producing advanced polymers like glycidyl (B131873) ethers and other value-added products. mdpi.com For example, a resin derived from the this compound of catechol was observed to have self-curing capabilities. unibo.it The antioxidant properties of molecules containing catechol and resorcinol moieties are well-recognized, adding potential functionality to the derived polymers. researchgate.net
Biotechnological and Biosynthetic Approaches
Biotechnological methods offer a promising avenue for the sustainable production of chemical building blocks required for DPA synthesis.
Microbial Cell Factories for Phenolic Acid Production
Microbial cell factories (MCFs) are engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, that are optimized to produce specific chemicals from renewable feedstocks like glucose. mit.edunih.govmdpi.com While the direct microbial production of DPA is not yet an established industrial process, MCFs are extensively used to produce a wide range of phenolic acids and other precursor molecules. dtu.dkresearchgate.net
There are limited reports on the direct biosynthesis of this compound. One study noted the possibility of producing DPA from glucose using E. coli or an undefined microbial consortium, though a process has not been industrialized. mit.edu Another study reported the biosynthesis of this compound through a microbial pathway, suggesting new sustainable opportunities for its preparation. researchgate.net The primary strategy in biotechnology involves engineering metabolic pathways within these microbes to convert simple sugars into valuable platform chemicals, which can then be used in subsequent chemical synthesis steps. nih.govmdpi.com
Mechanistic Aspects of Biorefinery Pathways
This compound synthesis is intrinsically linked to the biorefinery concept, where sustainable biomass is converted into a spectrum of valuable products. d-nb.inforsc.org The key precursor, levulinic acid, is recognized by the US Department of Energy as one of the top platform molecules derivable from biomass. cnr.itrsc.org It is produced through the acid-catalyzed hydrolysis of lignocellulosic materials. mit.edu
Similarly, phenol, the other reactant, can be produced from renewable lignin, a major byproduct of biorefineries. mdpi.com A complete biorefinery pathway for DPA would therefore involve:
The deconstruction of lignocellulosic biomass (e.g., wood or agricultural waste).
The conversion of the cellulosic and hemicellulosic fractions into levulinic acid.
The depolymerization of the lignin fraction to obtain plant-based phenols.
The final catalytic condensation of these bio-derived levulinic acid and phenol molecules to produce a fully renewable this compound. mdpi.comrsc.org
This integrated approach is fundamental to replacing fossil-fuel-based feedstocks and advancing the production of sustainable polymers. rsc.org
Reaction Kinetics and Mechanistic Studies
The synthesis of DPA is an acid-catalyzed condensation reaction, and understanding its mechanism and kinetics is vital for optimizing yield and selectivity. mdpi.comacs.org The generally accepted mechanism proceeds through several key steps:
Activation of the carbonyl group of levulinic acid by a Brønsted acid catalyst. mdpi.comncsu.edu
A subsequent nucleophilic attack by a molecule of phenol on the activated carbonyl carbon.
Dehydration to form a carbocation intermediate, known as monophenolic acid (MPA). mdpi.comresearchgate.net
A second nucleophilic attack by another phenol molecule on the carbocation. This final step can lead to the formation of either the desired p,p'-DPA or the undesired o,p'-DPA isomer. mdpi.comresearchgate.net
A critical aspect of the reaction is controlling the regioselectivity to maximize the p,p'/ o,p' isomer ratio, as only the p,p'-isomer is of industrial interest. mdpi.comnih.gov Research has shown that this selectivity is influenced by whether the reaction is under kinetic or thermodynamic control. The use of thiol-based promoters or co-catalysts can be advantageous at lower conversions (kinetic control) to improve the p,p'-DPA yield. mdpi.com However, at high conversions, the isomer distribution tends to shift towards a thermodynamic equilibrium, which may favor the formation of the o,p' isomer. acs.orgresearchgate.net
Mechanistic studies using sulfonated catalysts and thiol promoters have provided deeper insights. It was demonstrated that the steric size of the thiol substituent affects the reaction rate and regioselectivity. acs.orgresearchgate.net Contrary to earlier hypotheses based on simple steric hindrance, evidence suggests that thiols accelerate the condensation rate through the formation of an electrophilic sulfonium (B1226848) intermediate, which favors the formation of the p,p'-DPA isomer. mdpi.comresearchgate.net Furthermore, studies have confirmed the existence of an acid-catalyzed isomerization of p,p'-DPA to o,p'-DPA, particularly at high conversions. acs.orgacs.org
| Catalyst/Promoter System | Key Parameter | Observation | Reference |
|---|---|---|---|
| Sulfonated hyperbranched poly(arylene oxindole)s + Ethanethiol | Thiol Promoter | Yielded 52.9% DPA with a p,p′:o,p′ ratio of 19.5 at 69.5% conversion. | acs.org |
| Sulfonated hyperbranched poly(arylene oxindole)s + 1,1-dimethylethanethiol | Thiol Steric Hindrance | Generated a lower p,p′:o,p′ ratio of 10.5 at 38.9% conversion, indicating complex steric effects. | acs.org |
| [BSMim]HSO4 (Acidic Ionic Liquid) | Catalyst Type | Achieved a high DPA yield of 93.2 mol% with nearly 100% selectivity to p,p'-DPA. | ncsu.edu |
| H2SO4 + Mercaptoacetic acid | Thiol Additive | Modestly improved p,p′-DPA yield but reduced the p,p′-DPA/o,p′-DPA molar ratio. | mdpi.com |
| H3PW12O40 (Heteropolyacid) | Temperature | At 140 °C, reached a p,p′-DPA/o,p′-DPA molar ratio of 28.3 with an 82 mol% yield. | mdpi.com |
Diphenolic Acid Derivatives and Advanced Functionalization
Synthesis of Novel Diphenolic Acid Derivatives
The strategic derivatization of DPA opens pathways to new materials, often as sustainable alternatives to petroleum-based chemicals like Bisphenol A (BPA). rsc.orgresearchgate.net Researchers have explored various synthetic routes to functionalize either the phenolic groups, the carboxylic acid group, or both, leading to a diverse family of DPA-based compounds.
Bisphenol alcohol derivatives of this compound are synthesized through the reduction of the carboxylic acid group. A common method involves the initial conversion of this compound to its ester form, followed by reduction. google.com For instance, this compound esters can be treated with a reducing agent in an organic solvent. google.com
The general reaction involves dissolving the this compound ester in a suitable solvent and adding a reducing agent. The mixture is then allowed to react under controlled temperature conditions. After the reaction is complete, filtration and solvent removal yield the bisphenol alcohol. google.com
Table 1: Synthesis of Bisphenol Alcohol from this compound Ester google.com
| Parameter | Value |
| Starting Material | This compound ester |
| Reducing Agent | Lithium aluminum hydride or Sodium borohydride |
| Organic Solvent | Ether, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran |
| Reaction Temperature | 0–100 °C |
| Reaction Time | 5–10 hours |
| Product | Bisphenol alcohol |
This reduction process converts the ester group (-COOR) into a primary alcohol group (-CH₂OH), yielding a molecule with two phenolic hydroxyls and one primary hydroxyl group, which can be a valuable building block for polyesters and polyurethanes. google.com
The carboxylic acid group of this compound or its esters can be readily converted into amide or amidate functionalities by reacting with aliphatic or aromatic amines. These amidation reactions are crucial for creating polymers with enhanced thermal and mechanical properties. researchgate.netacs.org
The synthesis of aliphatic amide derivatives involves reacting a this compound ester with an aliphatic amide at elevated temperatures under an inert atmosphere. google.com For aromatic amine derivatives, a similar process is followed using an aromatic amine like aniline, often requiring a higher temperature and longer reaction time. google.com
Table 2: Synthesis Conditions for Amine/Amidate Derivatives google.com
| Derivative Type | Reactant | Molar Ratio (Ester:Amine/Amide) | Temperature | Time | Atmosphere |
| Aliphatic Amide | Aliphatic Amide (C₃-C₁₈) | 1:1 | 160–200 °C | 5–10 h | Nitrogen or Argon |
| Aromatic Amine | Aniline | 1:1 to 1:1.5 | 150–250 °C | 10–20 h | Nitrogen or Argon |
Furthermore, a tetra-phenolic compound can be synthesized through a condensation reaction of DPA with a diamine, such as hexanediamine (B8719201), via an ammonium (B1175870) salt route. acs.org This resulting molecule can then be used to prepare advanced polymers like tetrafunctional benzoxazines. acs.org Another approach involves using a bisphenol copper salt to catalyze the synthesis of diphenylamine (B1679370) derivatives, reacting halogenated aromatic hydrocarbons with arylamines in the presence of a DPA-related diphenol. google.com
Esterification of the carboxylic acid group of DPA is a common first step for many derivatization processes and for creating monomers for polyesters and polycarbonates. researchgate.net The synthesis can be achieved by reacting this compound with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. researchgate.net
A high-yield, one-pot method involves the reaction of levulinic acid and phenol (B47542) using Brønsted acidic ionic liquids (BAILs) as both catalyst and solvent. rsc.orgrsc.org This method can directly produce diphenolic esters with high selectivity for the desired p,p'-isomer. rsc.org These esters, such as methyl diphenolate (MDP) and ethyl diphenolate (EDP), can then be used in polymerization reactions. For example, aromatic polyesters have been synthesized via interfacial polycondensation of MDP or EDP with isophthaloyl chloride. researchgate.net
Table 3: Interfacial Polycondensation of this compound Esters researchgate.net
| Parameter | Details |
| Monomers | Methyl/Ethyl ester of this compound (MDP/EDP) and Isophthaloyl chloride (IPC) |
| Catalyst | Tetrabutylammonium (B224687) chloride (TBAC) (Phase Transfer Catalyst) |
| Solvent System | Dichloromethane (B109758)/water |
| Resulting Polymer | Poly(MDP-IPC) / Poly(EDP-IPC) |
| Achieved Yield | up to 77% |
| Achieved Intrinsic Viscosity | up to 0.66 dL/g |
The phenolic hydroxyl groups of this compound and its esters are prime sites for creating epoxy resins. The synthesis of glycidyl (B131873) ether derivatives typically involves reacting the diphenolic compound with epichlorohydrin (B41342). researchgate.net A series of bio-based epoxy monomers have been prepared by first converting DPA into n-alkyl esters and then transforming the phenolic hydroxyl groups into diglycidyl ethers. acs.org
The reaction of this compound esters with epichlorohydrin can produce this compound epoxy resin. google.com Alternatively, reacting this compound with a compound containing a bis-epoxy functional group can yield a this compound tetraglycidyl ether epoxy resin. google.com The properties of the resulting epoxy resins, such as viscosity and the glass transition temperature (Tg) of the cured material, can be tailored by varying the length of the n-alkyl ester chain. acs.org For example, increasing the ester chain length from methyl to n-pentyl significantly decreases the viscosity of the epoxy resin. acs.org
Table 4: Properties of Cured Diglycidyl Ethers of n-Alkyl Diphenolates (DGEDP) acs.org
| n-Alkyl Ester | Storage Modulus (MPa) | Alpha Transition Temp. (Tα, °C) |
| Methyl | 3300 | 158 |
| n-Pentyl | 2100 | 86 |
Amidation Reactions for Enhanced Performance
Amidation of this compound is a key strategy for enhancing the performance of bio-based polymers. The introduction of amide groups into the polymer structure can significantly improve thermal stability and mechanical properties. acs.orgresearchgate.net This enhancement is often attributed to the increased cross-linking density and the formation of strong hydrogen bonds facilitated by the amide linkages. researchgate.net
For example, undesirable decarboxylation in DPA-based polymers, which can lead to poor thermal stability, can be effectively avoided by incorporating amide groups into the benzoxazine (B1645224) molecule. acs.org A study demonstrated that a tetrafunctional benzoxazine derived from the amidation of DPA with hexanediamine exhibited a high glass transition temperature (Tg) of 326 °C and a decomposition temperature (Td5) of 384 °C, outperforming many previously reported bio-based benzoxazine resins. acs.org
In the realm of epoxy resins, a novel amidation route has been used to tailor DPA to produce epoxide monomers. researchgate.net When cured, these amidated DPA-derived epoxy resins exhibit remarkable thermomechanical properties. For instance, the diglycidyl ether of diphenolic ethylamide, when cured with succinic anhydride, showed a high Tg of 114 °C, a tensile strength of 60.2 MPa, and a toughness value of 185 MPa. researchgate.net The amide groups also provide an unexpected autocatalytic effect on the curing reactions. researchgate.net
Electrophilic and Nucleophilic Reactions of this compound Moieties
The aromatic rings of the this compound moiety are susceptible to electrophilic substitution, while the carboxylic acid and phenolic hydroxyl groups can participate in various nucleophilic reactions.
Electrophilic Aromatic Substitution: The phenol rings in DPA can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. These reactions allow for the introduction of various functional groups onto the aromatic backbone, further diversifying the range of possible derivatives. The synthesis of DPA itself is an example of an electrophilic substitution mechanism, where the protonated carbonyl group of levulinic acid acts as an electrophile that attacks the electron-rich phenol ring. mdpi.com
Nucleophilic Reactions: The phenolic hydroxyl groups are nucleophilic and can react with electrophiles like epichlorohydrin to form glycidyl ethers. researchgate.netacs.org The carboxylic acid group, particularly after deprotonation, acts as a nucleophile. In the Ugi multicomponent reaction involving levulinic acid (a precursor to DPA), an intramolecular nucleophilic addition occurs between a nitrilium cation and the carboxylate. rsc.org Similarly, the synthesis of esters and amides from DPA involves the nucleophilic attack of an alcohol or amine on the activated carboxyl group. The Atherton–Todd reaction provides a pathway to synthesize phosphoramidates and other organophosphorus derivatives by reacting a nucleophile, such as an amine or alcohol, with a phosphorus compound, which could be applied to DPA derivatives. beilstein-journals.org
Development of Hyperbranched Structures from this compound
This compound (DPA) has emerged as a valuable monomer for the synthesis of hyperbranched polymers due to its inherent AB₂ structure, where 'A' represents the carboxylic acid group and 'B' represents the two phenolic hydroxyl groups. This molecular architecture allows for the one-pot synthesis of highly branched, three-dimensional polymers with a high density of functional groups. These characteristics, including good solubility, low viscosity, and the presence of numerous terminal functional groups, make DPA-based hyperbranched polymers attractive for a wide range of applications. researchgate.netfrontiersin.org
The synthesis of hyperbranched polymers from DPA can be achieved through various polymerization techniques. spast.org A common approach involves a one-pot polycondensation reaction. researchgate.net For instance, hyperbranched polyesters can be synthesized from DPA through self-polycondensation. Additionally, copolymerization strategies, such as the A₃ + B₂ approach, have been employed to create hyperbranched structures. acs.orgnih.gov In one method, DPA (an A₂B-type monomer, considering the phenolic hydroxyls and the carboxylic acid) is reacted with a trifunctional core, or in other cases, DPA acts as the branching unit (A₃ type) and is reacted with a flexible B₂ unit like 1,4-dibromobutane (B41627). acs.orgnih.gov This particular strategy allows for the creation of hyperbranched frameworks with aromatic rings from the DPA, contributing to mechanical strength, while the flexible spacer can enhance properties like energy absorption. acs.orgnih.gov
The properties of the resulting hyperbranched polymers, such as molecular weight and degree of branching (DB), can be controlled by adjusting the stoichiometric ratio of the reactants. acs.orgnih.gov For example, in the A₃ + B₂ synthesis with DPA and 1,4-dibromobutane, a higher proportion of 1,4-dibromobutane leads to a higher consumption of DPA's functional groups, resulting in more dendritic units and a higher degree of branching. nih.gov
The terminal functional groups of DPA-based hyperbranched polymers, typically carboxylic acid or phenolic hydroxyl groups, can be further modified for specific applications. A significant area of research involves the epoxidation of the terminal groups to produce hyperbranched epoxy resins. acs.orgnih.gov This is achieved by reacting the hyperbranched polymer with epichlorohydrin. nih.gov These hyperbranched epoxy resins have shown potential as high-performance materials, exhibiting excellent mechanical strength and toughness. nih.gov In some studies, these DPA-derived hyperbranched epoxies, when cured, have demonstrated superior tensile strength, bending strength, and impact strength compared to conventional bisphenol A-based epoxy resins. nih.gov
Another synthetic approach involves using a core molecule, such as pentaerythritol (B129877) (a B₄ type molecule), and reacting it with DPA (an AB₂ type monomer) in a sequential polycondensation method to build hyperbranched polyesters generation by generation. spast.orgresearchgate.net The thermal stability of these aromatic hyperbranched polyesters has been observed to increase with higher generations (G1 to G4). researchgate.net
Furthermore, sulfonated hyperbranched polymers derived from other monomers have been utilized as catalysts in the synthesis of this compound itself, highlighting the versatility of hyperbranched structures in chemical processes. mdpi.comrsc.orgncsu.edu
The development of hyperbranched structures from this compound offers a pathway to advanced materials with tunable properties. The ability to control the degree of branching and functionalize the terminal groups opens up possibilities for their use in coatings, adhesives, and as matrix resins for composites. researchgate.netnih.gov
Table 1: Synthesis and Properties of this compound-Based Hyperbranched Polymers
| Monomers | Synthesis Method | Key Findings | Resulting Properties |
|---|---|---|---|
| This compound, 1,4-dibromobutane | A₃ + B₂ polycondensation | Control over molecular weight and degree of branching by adjusting reactant ratios. acs.orgnih.gov | Hyperbranched polymers with aromatic units for strength and flexible chains for energy absorption. acs.orgnih.gov |
| This compound, Pentaerythritol | Sequential melt-polycondensation | One-pot synthesis of aromatic hyperbranched polyesters with configurable structure. spast.orgresearchgate.net | Increasing thermal stability with higher generations (G1-G4). researchgate.net |
| This compound (self-condensation) followed by epoxidation with epichlorohydrin | One-pot polycondensation and subsequent functionalization | Creation of hyperbranched epoxy resins. nih.gov | Superior mechanical properties (tensile, bending, impact strength) compared to DGEBA thermosets. nih.gov |
Diphenolic Acid in Polymer Science and Engineering Applications
Polyurethane Chemistry
Diphenolic acid (DPA) is a versatile, bio-based building block that is increasingly being explored for the synthesis of advanced polyurethane systems. Its rigid bisphenolic structure and pendant carboxylic acid group offer unique opportunities for creating polymers with tailored properties, including high thermal stability and enhanced mechanical performance. A significant area of research focuses on developing safer and more sustainable polyurethane chemistries that move away from traditional isocyanate-based routes.
Isocyanate-Free Polyurethane Synthesis
The synthesis of non-isocyanate polyurethanes (NIPUs) is a major focus in green polymer chemistry, aiming to eliminate the use of toxic isocyanates. One of the most promising methods involves the reaction of cyclic carbonates with amines to produce polyhydroxyurethanes (PHUs). This compound can be readily converted into a precursor for this process. researchgate.netmdpi.com
The typical route involves a two-step process. First, the this compound is reacted with an epoxy-containing compound, such as epichlorohydrin (B41342), to form a diepoxide. This is followed by the cycloaddition of carbon dioxide to the epoxy groups, yielding a bis(cyclic carbonate) monomer. researchgate.netresearchgate.net This monomer can then be polymerized with various diamines to form the final polyhydroxyurethane. The presence of the rigid bisphenol structure from this compound in the polymer backbone is expected to impart high heat resistance to the resulting PHUs. researchgate.net
Polyhydroxyurethanes from this compound and Carbon Dioxide
A notable advancement in this field is the direct utilization of carbon dioxide in the synthesis of PHUs from this compound. This approach not only contributes to carbon capture and utilization (CCU) but also provides a sustainable pathway to valuable polymers. In a representative synthesis, a bio-based cyclocarbonate derived from this compound and carbon dioxide is reacted with different amines, such as ethylenediamine (B42938) (EDA), diethylenetriamine (B155796) (DETA), and isophoronediamine (IPDA). researchgate.netscientific.net
Research has shown that the polymerization of the this compound-based bis(cyclocarbonate) with these amines can proceed efficiently at relatively low temperatures (e.g., 80 °C) and in a short reaction time (e.g., 4 hours), achieving molecular weights (Mw) as high as 5,000 g/mol . researchgate.netscientific.net The resulting PHUs exhibit excellent properties, making them suitable for applications like coatings. When crosslinked with agents such as diglycidyl ether of bisphenol A (DGEBA), these PHU coatings have demonstrated high pencil hardness (up to 4H), strong adhesion, and high glass transition temperatures (Tg) up to 116 °C. scientific.net The initial thermal degradation temperature can be as high as 190 °C. scientific.net Furthermore, by introducing carboxylic anions into the polymer backbone, stable aqueous emulsions of these PHUs can be created for the development of environmentally friendly water-borne coatings. researchgate.net
Table 1: Properties of Polyhydroxyurethanes (PHUs) Derived from this compound
| Property | Value |
|---|---|
| Monomers | This compound-based bis(cyclocarbonate), various diamines (EDA, DETA, IPDA) |
| Polymerization Temperature | 80 °C |
| Polymerization Time | 4 hours |
| Achieved Molecular Weight (Mw) | Up to 5,000 g/mol |
| Pencil Hardness (cured coating) | Up to 4H |
| Glass Transition Temperature (Tg) | Up to 116 °C |
| Initial Thermal Degradation Temp. | Up to 190 °C |
Data sourced from researchgate.netscientific.net
Polybenzoxazine Resins
Polybenzoxazines are a class of high-performance phenolic-type thermosets known for their excellent thermal stability, mechanical properties, and low water absorption. This compound serves as a valuable bio-based precursor for creating novel polybenzoxazine resins with tailored functionalities. However, a key challenge with DPA-based polymers is their tendency to undergo decarboxylation at elevated temperatures, which can compromise their thermal stability. acs.orgresearchgate.net
Amide Group Incorporation for Thermal Stability
To address the issue of thermal decarboxylation, researchers have developed a strategy involving the incorporation of amide groups into the benzoxazine (B1645224) structure derived from this compound. This chemical modification has been shown to significantly enhance the thermal and mechanical performance of the resulting polybenzoxazine resin. acs.orgresearchgate.net
In one approach, this compound is first reacted with a diamine, such as hexanediamine (B8719201), via an ammonium (B1175870) salt route to form a tetra-phenolic compound containing amide linkages. acs.org This intermediate is then reacted with furfurylamine (B118560) and formaldehyde (B43269) to yield a tetrafunctional benzoxazine monomer. The resulting polybenzoxazine, upon thermal curing, exhibits a remarkably high glass transition temperature (Tg) of 326 °C and a 5% weight loss decomposition temperature (Td5) of 384 °C. acs.org These superior thermal properties are attributed to the increased hydrogen bonding provided by the amide groups and the higher crosslinking density from the tetrafunctional nature of the monomer. acs.orgresearchgate.net This method provides a novel pathway to developing high-performance, bio-based materials suitable for demanding applications. acs.org
Table 2: Thermal Properties of Amide-Functionalized this compound-Based Polybenzoxazine
| Property | Value |
|---|---|
| Monomer | Tetrafunctional benzoxazine from DPA, hexanediamine, and furfurylamine |
| Glass Transition Temperature (Tg) | 326 °C |
| Decomposition Temperature (Td5) | 384 °C |
Data sourced from acs.org
Polyester Development
Aromatic polyesters are widely used in various applications due to their excellent mechanical and thermal properties. This compound, with its two phenolic hydroxyl groups and a pendant carboxylic acid group, is an attractive monomer for the synthesis of functional polyesters. The carboxylic acid moiety can be leveraged to introduce specific functionalities or can be esterified to modify the polymer's properties. researchgate.net
Interfacial Polycondensation Techniques
Interfacial polycondensation is a powerful technique for the synthesis of high-molecular-weight polyesters from this compound and its derivatives. This method involves the reaction of a diacid chloride (e.g., isophthaloyl chloride) dissolved in an organic solvent with a bisphenol (or its salt) dissolved in an immiscible aqueous phase, often with the aid of a phase transfer catalyst like tetrabutylammonium (B224687) chloride. researchgate.netscientific.net
Studies have shown the successful synthesis of aromatic polyesters from isophthaloyl chloride and esters of this compound (such as methyl and ethyl esters). researchgate.net The use of esterified DPA is a strategy to prevent the undesirable side reactions associated with the free carboxylic acid group and to improve the thermal stability of the final polyester. researchgate.net The choice of the organic solvent in the interfacial system has a significant impact on the reaction, influencing the formation of polymer capsules at the interface and ultimately affecting the yield and intrinsic viscosity of the polyester. researchgate.net For instance, using dichloromethane (B109758) as the solvent has resulted in polyesters with yields as high as 77% and intrinsic viscosities up to 0.66 dL/g. researchgate.net
The resulting polyesters from this compound esters exhibit good thermal stability, with decomposition temperatures starting around 300 °C. The glass transition temperatures for polyesters derived from the methyl and ethyl esters of this compound with isophthaloyl chloride were found to be 149.4 °C and 140 °C, respectively. researchgate.net This demonstrates that capping the carboxylic acid group significantly enhances the thermal stability compared to polyesters made directly from this compound, which start to decompose at a much lower temperature of about 210 °C. researchgate.net
Table 3: Properties of Polyesters from this compound Esters via Interfacial Polycondensation
| Property | Poly(MDP-IPC) | Poly(EDP-IPC) |
|---|---|---|
| Monomers | Methyl Diphenolate (MDP), Isophthaloyl Chloride (IPC) | Ethyl Diphenolate (EDP), Isophthaloyl Chloride (IPC) |
| Solvent System | Dichloromethane/Water | Dichloromethane/Water |
| Max. Yield | 77% | - |
| Max. Intrinsic Viscosity | 0.66 dL/g | - |
| Glass Transition Temp. (Tg) | 149.4 °C | 140 °C |
| Onset Decomposition Temp. | ~300 °C | ~300 °C |
Data sourced from researchgate.netresearchgate.net
Integration in Advanced Materials
This compound (DPA), a bio-based compound derived from levulinic acid, is increasingly recognized for its potential as a substitute for bisphenol A (BPA) in the synthesis of high-performance polymers. mdpi.comchemicalbook.comnih.gov Its unique molecular structure, featuring two phenolic hydroxyl groups and a carboxylic acid group, allows for versatile chemical modifications, making it a valuable building block for a new generation of advanced materials. ncsu.eduncsu.edu Its integration into polymers can enhance properties such as thermal stability, mechanical strength, and flame retardancy, opening up applications in specialized fields of polymer science and engineering. mdpi.comresearchgate.net
Adhesives and Coatings Formulations
The trifunctional nature of this compound makes it a prime candidate for developing cross-linked polymers suitable for high-performance adhesives and coatings. ionchemicals.in Its incorporation into polymer backbones, particularly in epoxy and polyurethane systems, has been shown to improve a range of properties critical for these applications. mdpi.comresearchgate.net
DPA-based epoxy resins are utilized in the formulation of thermosetting materials, including adhesives and coatings. mdpi.comresearchgate.net The presence of DPA in these formulations can enhance adhesion, corrosion resistance, thermal stability, and UV resistance. mdpi.comresearchgate.net For instance, hyperbranched epoxy resins synthesized from this compound and dibromobutane have demonstrated superior mechanical strength and toughness compared to conventional DGEBA thermosets. acs.orgnih.gov When cured, these hyperbranched thermosets can achieve a tensile strength of up to 89.2 MPa and a bending strength of 129.6 MPa. acs.orgnih.gov Another study detailed a phosphorus-containing, DPA-based epoxy resin (TEBA) that, when cured, exhibited a lap shear adhesive strength of 42.9 MPa, a 62.5% improvement over its bisphenol A-based counterpart. researchgate.net
In the realm of polyurethane coatings, DPA serves as a precursor for polyhydroxyurethanes (PHUs), which can be formulated for both solvent- and water-borne systems. researchgate.netacs.org These bio-based PHUs, derived from the reaction of DPA-based cyclocarbonates and various amines, form stable emulsions and coatings with good mechanical and thermal properties. researchgate.netacs.org Hybrid coatings that combine PHU and epoxy chemistries also show significant performance gains. These hybrids exhibit improved adhesion (rated 4B on the ASTM D3359 scale, compared to 2-3B for pure epoxy), enhanced impact resistance (up to 50 kg/cm ), and better abrasion resistance. acs.org
Table 1: Mechanical Properties of this compound-Derived Hyperbranched Epoxy Thermosets
| Property | DPA-Hyperbranched Epoxy (HBEP) | Commercial DGEBA Thermoset |
|---|---|---|
| Tensile Strength | 89.2 MPa | 81.2 MPa |
| Bending Strength | 129.6 MPa | 108.2 MPa |
| Elongation at Break | 6.1% | 3.0% |
| Toughness | 4.5 MJ m⁻³ | 1.5 MJ m⁻³ |
| Impact Strength | 6.7 kJ m⁻² | 4.2 kJ m⁻² |
Data sourced from studies on hyperbranched epoxies derived from this compound. acs.orgnih.gov
Composites Development
This compound is a key component in the development of advanced composites, where it contributes to creating lightweight, high-strength materials. mdpi.comnih.gov Its derivatives are used to synthesize matrix resins that form a strong interface with reinforcing fibers and fillers. researchgate.net
DPA-based epoxy resins are particularly effective in fiber-reinforced composites. Research has shown that these resins act as an excellent interface between the polymer matrix and cotton fibers, suggesting their strong potential in the preparation of bio-based composites. researchgate.net A novel amidation route to modify DPA has produced epoxide monomers that, when cured with succinic anhydride, yield thermosets with remarkable thermomechanical properties. The diglycidyl ether of diphenolic ethylamide, for example, resulted in a cured resin with a tensile strength of 60.2 MPa and a high toughness value of 185 MPa. researchgate.net These enhanced properties are attributed to increased cross-linking density and hydrogen bonding facilitated by the amide groups. researchgate.net
Beyond fiber reinforcement, DPA is used to create advanced nanocomposites with unique functional properties. In one study, polyamidoamine (PAMAM) dendrimers were modified with this compound to improve the damping performance of chlorinated butyl rubber (CIIR). nih.govnih.gov The modification of the dendrimers with DPA was crucial for preventing their aggregation within the rubber matrix, ensuring a fine dispersion of nanoparticles. nih.govnih.gov The resulting CIIR nanocomposites exhibited a high loss factor (tan δmax) of 1.52 and a wide effective damping temperature range of 140°C, a significant improvement over pure CIIR. nih.govnih.gov These materials also demonstrated self-healing capabilities due to the formation of multiple hydrogen bonds. nih.gov
Table 2: Performance of this compound-Modified Composites
| Material System | Key Finding | Performance Metric |
|---|---|---|
| DPA-Epoxy Amide/Cotton Fiber | Enhanced thermomechanical properties | Tensile Strength: 60.2 MPa; Toughness: 185 MPa researchgate.net |
| DPA-Modified PAMAM/CIIR | Superior damping performance | tan δmax: 1.52; Damping Temp. Range: 140°C nih.govnih.gov |
This table summarizes key findings from research on DPA-based composites.
Fire Retardant Materials
The chemical structure of this compound allows it to be readily functionalized with flame-retardant moieties, making it a valuable platform for creating safer, high-performance polymers. researchgate.netmdpi.com Its derivatives are increasingly being integrated into materials like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polylactic acid (PLA), and epoxy resins to enhance their resistance to fire. researchgate.netncsu.edursc.orgrsc.org
A significant strategy involves synthesizing phosphorus-containing oligomers and polymers from DPA. ncsu.eduncsu.edu Novel oligomeric flame retardants, designated as PMPMs, were synthesized from DPA and used as additives in ABS. ncsu.eduncsu.edu These PMPMs act as effective charring agents, increasing the thermal stability and flame retardancy of the ABS blends. ncsu.edu The formation of a compact, protective char layer during combustion is a key mechanism for this improved fire resistance. ncsu.eduncsu.edu
In another approach, a bio-based polyphosphonate (BPPT) was synthesized through a two-step reaction involving DPA, a caged bicyclic phosphorus compound (PEPA), and phenylphosphonic dichloride. rsc.org When blended with PLA, BPPT proved to be a highly efficient flame retardant. The addition of just 4 wt% of BPPT to PLA was sufficient to achieve the highest flame retardancy rating (V-0) in the UL-94 vertical burn test. rsc.orgrsc.org The limiting oxygen index (LOI), which measures the minimum oxygen concentration required to support combustion, was significantly increased. rsc.orgrsc.org The primary flame retardant mechanism was identified as action in the gas phase. rsc.org
DPA has also been used to create intrinsically flame-retardant epoxy resins. A DOPO-based phosphorus-nitrogen resin (TEBA) synthesized from DPA demonstrated superior flame retardancy compared to standard DGEBA resins when cured. researchgate.net Similarly, a novel epoxy resin (DPHP) was synthesized from DPA and triethylphosphite specifically to improve the fire resistance of BADGE epoxy systems. researchgate.net
Table 3: Flammability Performance of DPA-Based Fire Retardant Materials
| Polymer System | DPA-Based Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating |
|---|---|---|---|---|
| PLA | BPPT | 2 | 28.8 | - |
| PLA | BPPT | 4 | 33.7 | V-0 |
| PLA | BPPT | 6 | 35.4 | V-0 |
| ABS | PMPM-1 | 30 | 25.5 | - |
Data sourced from studies on DPA-based flame retardants in PLA and ABS. ncsu.edursc.orgrsc.org
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Acrylonitrile Butadiene Styrene | ABS |
| Bisphenol A | BPA |
| Bisphenol A Diglycidyl Ether | BADGE |
| Chlorinated Butyl Rubber | CIIR |
| Diglycidyl Ether of Bisphenol A | DGEBA |
| 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide | DOPO |
| This compound | DPA |
| Levulinic Acid | LA |
| Limiting Oxygen Index | LOI |
| Phenyl Dichlorophosphate | PDCP |
| Polyamidoamine | PAMAM |
| Polylactic Acid | PLA |
| Polyhydroxyurethane | PHU |
| Succinic Anhydride | SA |
| Triethylphosphite | - |
| 1,4-dibromobutane (B41627) | - |
Biological Activities and Molecular Mechanisms of Diphenolic Acid
Investigation of Structure-Activity Relationships
The relationship between the molecular structure of diphenolic acid and its biological functions is a key area of research. Scientists employ various computational and experimental techniques to understand how its chemical architecture influences its activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their structural properties. brieflands.com QSAR studies on phenolic compounds, including those with structures similar to this compound, help in understanding the structural features essential for their biological activities. plos.orgnih.gov These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, to establish a mathematical relationship with its biological activity. nih.govresearchgate.net
For instance, QSAR models have been developed for various phenolic acids and their derivatives to predict their antioxidant capacity. plos.orgnih.gov These models often reveal that specific structural features, such as the number and position of hydroxyl (-OH) groups on the aromatic ring, significantly influence the antioxidant activity. scholarsresearchlibrary.comresearchgate.net While direct QSAR studies specifically on this compound are not extensively detailed in the provided results, the principles from studies on related diphenolic compounds are applicable. acs.orgresearchgate.net Such studies indicate that descriptors related to molecular shape, electronic properties, and hydrogen bonding capabilities are crucial for predicting activity. nih.govresearchgate.net
Table 1: Key Molecular Descriptors in QSAR Models for Phenolic Compounds
| Descriptor Category | Examples | Relevance to Biological Activity |
| Electronic | Ionization Potential (IP), Electron Affinity (EA) | Governs the ability to donate or accept electrons, crucial for antioxidant activity. plos.orgnih.gov |
| Steric | Molecular Volume, Surface Area | Influences how the molecule interacts with biological targets like enzymes or receptors. acs.org |
| Topological | Connectivity Indices | Describes the branching and arrangement of atoms within the molecule. |
| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Relates to the ease of hydrogen atom donation, a key mechanism in radical scavenging. plos.orgnih.gov |
Role of Molecular Structure in Biological Function
The biological function of this compound is intrinsically linked to its molecular structure. The presence of two phenol (B47542) rings and a carboxylic acid group are key determinants of its chemical behavior and biological interactions. wikipedia.org
The hydroxyl groups on the phenyl rings are critical for the antioxidant properties of this compound. scholarsresearchlibrary.comresearchgate.net The arrangement of these groups, particularly if they are in an ortho or para position to each other, can enhance radical scavenging activity. conicet.gov.ar The carboxylic acid moiety influences the molecule's polarity and solubility, which in turn affects its bioavailability and interaction with biological systems. wikipedia.org
Antioxidant Activity Studies
This compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals is a key aspect of this activity.
Radical Scavenging Mechanisms (e.g., HAT, SET-PT, SPLET)
Phenolic compounds, including this compound, can neutralize free radicals through several mechanisms. The primary mechanisms include:
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. plos.orgnih.gov The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical chain reactions. uakron.edunih.gov
Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding solvent. plos.orgnih.gov
Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the phenolic antioxidant first loses a proton to become a phenoxide anion. This anion then donates an electron to the free radical. plos.orgnih.gov
The prevalence of each mechanism depends on factors such as the solvent, the pH of the medium, and the specific structure of the phenolic compound. plos.orgnih.gov For instance, HAT is often favored in non-polar environments, while SPLET is more common in polar, aqueous solutions. plos.orgnih.govuakron.edu
Thermodynamical Parameters of Antioxidant Mechanisms
The efficiency of the different radical scavenging mechanisms is governed by thermodynamic parameters. These parameters provide insight into the feasibility and rate of the antioxidant reactions. Key thermodynamic parameters include:
Bond Dissociation Enthalpy (BDE): This is the enthalpy change associated with the homolytic cleavage of the O-H bond in the phenolic hydroxyl group. plos.orgnih.gov A lower BDE indicates that the hydrogen atom is more easily donated, suggesting a more efficient HAT mechanism. mdpi.com
Ionization Potential (IP): This parameter represents the energy required to remove an electron from the antioxidant molecule. plos.orgnih.gov A lower IP favors the SET-PT mechanism.
Proton Dissociation Enthalpy (PDE): PDE is the enthalpy change for the deprotonation of the antioxidant in the gas phase. plos.orgnih.gov
Proton Affinity (PA): PA is the negative of the enthalpy change for the protonation of the phenoxide anion. plos.orgnih.gov A lower PA value suggests that the SPLET mechanism is more favorable. conicet.gov.ar
Electron Transfer Enthalpy (ETE): ETE is the enthalpy change for the electron donation from the phenoxide anion. plos.orgnih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to determine these parameters for phenolic compounds. plos.orgnih.gov These calculations help in predicting the dominant antioxidant mechanism under different conditions. plos.orgnih.govnih.gov
Table 2: Thermodynamic Parameters and Favored Antioxidant Mechanisms
| Thermodynamic Parameter | Description | Favored Mechanism |
| Bond Dissociation Enthalpy (BDE) | Energy required to break the O-H bond homolytically. plos.orgnih.gov | Hydrogen Atom Transfer (HAT) |
| Ionization Potential (IP) | Energy required to remove an electron. plos.orgnih.gov | Single Electron Transfer-Proton Transfer (SET-PT) |
| Proton Affinity (PA) | Negative of the enthalpy of protonation of the anion. plos.orgnih.gov | Sequential Proton Loss Electron Transfer (SPLET) |
Anti-Inflammatory Effects
In addition to its antioxidant properties, this compound and related phenolic compounds have been investigated for their anti-inflammatory effects. mdpi.comnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. nih.gov
Phenolic compounds can exert anti-inflammatory effects through various mechanisms. These include the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in the inflammatory response. pharmactive.eumdpi.com For example, some phenolic compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation. pharmactive.eu
Furthermore, the antioxidant activity of this compound can contribute to its anti-inflammatory effects. Oxidative stress and the production of reactive oxygen species (ROS) are closely linked to inflammation. By scavenging free radicals, this compound can help to reduce the oxidative stress that can trigger or exacerbate inflammatory processes. pharmactive.eu Studies on ortho-diphenols have highlighted their ability to modulate inflammatory pathways. pharmactive.eu While specific studies on the anti-inflammatory mechanisms of this compound are not extensively detailed in the provided search results, the general anti-inflammatory properties of phenolic and diphenolic compounds suggest its potential in this area. mdpi.comresearchgate.netnih.gov
Inhibition of Nitric Oxide Production
Interaction with Inflammatory Pathways (e.g., p38 MAPK)
The p38 mitogen-activated protein kinase (p38 MAPK) pathway is a key cascade in the regulation of inflammatory responses. angenechemical.com It is activated by cellular stressors and plays a significant role in mediating inflammation and apoptosis. angenechemical.com Investigation into the direct interaction of this compound with the p38 MAPK signaling pathway is limited in current scientific literature. While other diphenolic molecules, such as secoisolariciresinol (B192356) diglucoside, have been studied in the context of p38 MAPK signaling, specific data on this compound's role in this pathway has not been detailed. angenechemical.com
Antimicrobial Properties
This compound has demonstrated antimicrobial capabilities. Research has shown its potential as a functional agent for textiles, where it can be covalently bonded to cotton fibers. mdpi.com The proposed mechanism for its antimicrobial action involves the phenolic groups present in the this compound structure. These groups can interact with and destroy pathogens through protein affinity interactions. mdpi.com This suggests that the antimicrobial activity stems from the ability of this compound to bind to and likely denature essential proteins in microorganisms, leading to their inactivation. The general mechanism for polyphenols often involves the disruption of the microbial cell membrane. acs.org
Antiviral Properties
Similar to its antibacterial action, this compound has been noted for its antiviral properties. When applied as a coating to materials like cotton fabrics, the compound imparts an antiviral function. mdpi.com The mechanism is attributed to the phenolic groups of the this compound molecules. mdpi.com These functional groups are capable of destroying viral pathogens, likely through affinity interactions with viral proteins. mdpi.com This interaction could interfere with viral structures, such as envelope glycoproteins, which are essential for binding to host cells, thereby inhibiting the virus's ability to infect.
Endocrine System Interactions
This compound is recognized for its interaction with the endocrine system, specifically with estrogen receptors. This activity is a key area of its toxicological and pharmacological interest, particularly as it has been considered a potential substitute for bisphenol A (BPA), a compound known for its endocrine-disrupting effects. mdpi.com
This compound has been identified as an agonist for Estrogen Receptor Alpha (ERα). nih.gov An agonist is a chemical that binds to a receptor and activates it to produce a biological response. In functional assays, this compound demonstrated the ability to activate ERα. nih.gov Further studies have quantified its binding affinity for the estrogen receptor. While specific EC50 values for its agonistic activity on human ERα are not detailed in the available research, its relative binding affinity (RBA) has been measured in comparison to the natural estrogen, 17β-estradiol.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Compound | Receptor Source | Relative Binding Affinity (RBA)¹ |
| This compound | Rat Uterine Estrogen Receptor | 0.0007 |
¹Relative Binding Affinity (RBA) is expressed relative to a standard (estradiol = 100). A lower RBA value indicates weaker binding affinity.
Interactions with Specific Molecular Targets and Pathways
The biological activities of this compound are a consequence of its interactions with specific molecular targets and signaling pathways.
The most clearly defined molecular target for this compound is the Estrogen Receptor Alpha (ERα) , as detailed in section 5.6.1. Its ability to bind to and activate this nuclear receptor underlies its estrogenic activity. nih.gov
In the context of its antimicrobial and antiviral effects, the primary molecular targets are likely microbial and viral proteins . The mechanism involves protein affinity interactions mediated by the compound's phenolic hydroxyl groups. mdpi.com
Furthermore, as a diphenol, this compound may potentially interact with the Nrf2 pathway . For many diphenols, the mechanism of Nrf2 activation involves their oxidation to quinone derivatives. nih.gov These quinones can then react with cysteine residues on Keap1, a repressor protein, leading to the release of Nrf2. nih.gov Once released, Nrf2 can translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. nih.goviu.edu While this is a known pathway for diphenolic compounds, direct studies confirming this specific interaction for this compound are not extensively documented. bioscientifica.com
Enzyme Activity Modulation
This compound and its derivatives have been shown to interact with and modulate the activity of several enzymes. This modulation can occur through various mechanisms, including binding to the active site or inducing conformational changes in the enzyme.
One of the key enzymes affected is tyrosinase , a copper-containing enzyme crucial for melanin (B1238610) biosynthesis and enzymatic browning. researchgate.netmdpi.com Tyrosinase catalyzes the oxidation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). hu.edu.jonih.gov Derivatives of diphenolic compounds have been investigated as potent inhibitors of tyrosinase. researchgate.netnih.gov For instance, studies on structurally related diphenols have demonstrated significant inhibitory activity against tyrosinase, with some analogs showing potency much greater than that of kojic acid, a known tyrosinase inhibitor. researchgate.net The inhibitory mechanism can be competitive, non-competitive, or mixed, depending on the specific structure of the diphenolic compound. researchgate.net The presence and position of hydroxyl groups on the phenolic rings are critical for this inhibitory action. mdpi.com
Another enzyme system impacted by diphenolic compounds is ATP synthase . Research on structurally modified polyphenolic compounds, including those with diphenolic structures, has revealed inhibitory effects on E. coli ATP synthase. nih.gov The introduction of certain chemical groups, such as nitro groups, to the diphenolic structure can enhance the inhibitory potency. nih.gov This inhibition appears to be reversible and affects both the membrane-bound and isolated forms of the enzyme. nih.gov
Furthermore, diphenolic compounds can influence the activity of polyphenol oxidases (PPOs) in general. researchgate.net These enzymes are responsible for the browning reactions in many plants and fungi. tandfonline.com The interaction with PPOs often involves the diphenolic compound acting as a substrate, leading to the formation of quinones. researchgate.net
The table below summarizes the observed modulation of various enzymes by this compound and related compounds.
| Enzyme | Effect of Diphenolic Compounds | Research Findings |
| Tyrosinase | Inhibition | Derivatives show potent inhibition, with IC50 values in the micromolar range, significantly lower than kojic acid. researchgate.net The mode of inhibition can be competitive, non-competitive, or mixed. researchgate.net |
| ATP Synthase | Inhibition | Structurally modified diphenolic compounds can completely inhibit E. coli ATP synthase. nih.gov |
| Polyphenol Oxidase (PPO) | Substrate/Modulation | Diphenolic compounds can act as substrates for PPO, leading to the formation of quinones. researchgate.net |
Cellular Response Mechanisms
The interaction of this compound and its analogs with enzymes and other molecular targets triggers a cascade of cellular responses. These responses are primarily linked to the compound's antioxidant and anti-inflammatory properties.
A key cellular response mechanism involves the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . researchgate.netresearchgate.net Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and cytoprotective genes. researchgate.netresearchgate.net Diphenols can undergo oxidation to form quinones, which are believed to be the ultimate inducers of the Nrf2 pathway. researchgate.net These quinones can react with cysteine residues on the Keap1 protein, a negative regulator of Nrf2. This interaction leads to the release of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. researchgate.net This leads to an increase in the production of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH). researchgate.net
In addition to the Nrf2 pathway, diphenolic compounds can modulate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway . tandfonline.commdpi.com NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comtandfonline.comresearchgate.net By inhibiting the activation of NF-κB, polyphenolic compounds can effectively downregulate the production of these inflammatory mediators. tandfonline.commdpi.com This anti-inflammatory effect is a significant aspect of the biological activity of many polyphenols. tandfonline.comtandfonline.com
Furthermore, some diphenolic compounds have been observed to induce oxidative stress at higher concentrations, which can paradoxically trigger adaptive cellular responses. oup.com For example, certain quinone-forming compounds can shift the intracellular redox environment towards an oxidative state, leading to the activation of stress response systems. oup.com
The table below outlines the primary cellular response mechanisms associated with this compound and related compounds.
| Cellular Pathway | Effect of Diphenolic Compounds | Key Molecular Events |
| Nrf2 Pathway | Activation | Oxidation to quinones, interaction with Keap1, release and nuclear translocation of Nrf2, and activation of ARE-dependent genes. researchgate.net |
| NF-κB Pathway | Inhibition | Suppression of NF-κB activation, leading to reduced expression of pro-inflammatory genes like iNOS, COX-2, and TNF-α. tandfonline.commdpi.comresearchgate.net |
| Oxidative Stress Response | Induction (at certain concentrations) | Shift in intracellular redox potential, leading to the activation of cellular stress response systems. oup.com |
| Secretory Pathway | Inhibition | Some diphenols can inhibit the transport of proteins from the endoplasmic reticulum to the Golgi complex. nih.gov |
Environmental Fate and Degradation of Diphenolic Acid
Environmental Occurrence and Distribution
Diphenolic acid is recognized as an organic pollutant and is considered an endocrine-disrupting compound. researchgate.net Its presence has been detected in the composition of landfill leachate and various other water types. researchgate.net The detection of DPA in diverse environmental compartments, including wastewater, groundwater, and surface water, highlights its mobility and potential for widespread distribution. researchgate.net
Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to various degradation processes. These pathways can be broadly categorized into photolytic, radiolytic, and biological processes.
Photolytic degradation involves the breakdown of a chemical compound by light. Studies have investigated the photocatalytic degradation of this compound in aqueous solutions under UV irradiation. Research has shown that the photodegradation of DPA can be enhanced in the presence of certain substances. For instance, the photodegradation rate of DPA was found to increase by 33.5% after 30 minutes of UV irradiation in a control experiment. researchgate.net
The presence of β-cyclodextrin (β-CD) has been observed to significantly accelerate the photodegradation of DPA. researchgate.net This enhancement is attributed to the formation of an inclusion complex between DPA and β-CD, which facilitates the generation of hydroxyl radicals under UV light, thereby promoting the photooxidation of DPA. researchgate.net Furthermore, the presence of titanium dioxide (TiO₂) as a photocatalyst also improves the removal of DPA, primarily due to the adsorption of DPA onto the TiO₂ surface, which facilitates its degradation. researchgate.net The photodegradation of DPA in an aqueous solution has been found to follow pseudo-first-order kinetics. researchgate.net
Radiolytic degradation, utilizing ionizing radiation such as gamma rays, is another pathway for the breakdown of this compound. The degradation of DPA through gamma radiation is an effective method for its removal from contaminated water. researchgate.net The process relies on the generation of highly reactive species from the radiolysis of water, which then attack and decompose the DPA molecules. koreascience.kr
Research has demonstrated that the degradation rate of this compound increases with a higher irradiation dose. researchgate.net The initial concentration of DPA also influences the efficiency of the process, with studies conducted at concentrations of 20 mg/L, 50 mg/L, and 100 mg/L. koreascience.kr The pH of the solution has a major influence on the degradation rate, indicating that environmental pH conditions can significantly affect the natural attenuation of DPA through this pathway. researchgate.net During the degradation process, a decrease in the Total Organic Carbon (TOC) of the medium is observed, signifying the mineralization of the organic compound. koreascience.kr
Despite the recognized importance of biodegradation in the environmental fate of many organic pollutants, specific research on the microbial or enzymatic degradation of this compound (4,4-bis(4-hydroxyphenyl)pentanoic acid) is notably limited in publicly available scientific literature. While extensive research exists on the biodegradation of other phenolic compounds, particularly bisphenol A (BPA), these findings cannot be directly extrapolated to this compound due to differences in chemical structure. Therefore, detailed biodegradation pathways, specific microbial species, or enzymes responsible for the breakdown of this compound have not been documented. Further research is required to elucidate the role of microorganisms in the natural attenuation of this compound.
Adsorption and Removal from Aqueous Matrices
Adsorption is a key process for the removal of this compound from water and wastewater. This physicochemical treatment method involves the accumulation of the pollutant on the surface of a solid adsorbent material.
Activated carbons are widely recognized as highly effective adsorbents for a broad range of organic pollutants, including this compound, due to their large surface area and porous structure. ju.edu.sa Studies have investigated the adsorption of DPA onto both commercially available activated carbons and those prepared from agricultural biomass, such as wheat straw. ju.edu.sa
The adsorption capacity of activated carbon for this compound is a critical parameter in assessing its performance. For instance, activated carbon derived from wheat straw (ACWS) has demonstrated a higher adsorption capacity (264.90 mg/g) compared to a commercial activated carbon cloth (CACC) (168.19 mg/g). researchgate.netju.edu.sa This difference is attributed to the higher surface area (1164 m²/g for ACWS vs. 951 m²/g for CACC) and larger micropore volume of the wheat straw-derived carbon. ju.edu.samdpi.com
The adsorption process is significantly influenced by the pH of the solution, with acidic conditions generally favoring the adsorption of this compound. ju.edu.samdpi.com The adsorption kinetics, which describe the rate of adsorbate uptake, have been found to be well-represented by the pseudo-second-order model. ju.edu.sa The equilibrium adsorption data for DPA on wheat straw-activated carbon is consistent with the Langmuir isotherm model, while the Freundlich isotherm model provides a better fit for adsorption onto commercial activated carbon cloth. researchgate.netju.edu.sa
Below is an interactive data table summarizing the adsorption capacities of different activated carbons for this compound.
| Adsorbent | Type | Surface Area (m²/g) | Adsorption Capacity (mg/g) | Optimal pH | Applicable Isotherm Model |
| Activated Carbon from Wheat Straw (ACWS) | Biomass-derived | 1164 | 264.90 | Acidic | Langmuir |
| Commercial Activated Carbon Cloth (CACC) | Commercial | 951 | 168.19 | ~5 | Freundlich |
Influence of Environmental Parameters (e.g., pH, Ionic Strength)
The environmental persistence and degradation of this compound are significantly influenced by various abiotic factors, most notably pH and ionic strength. These parameters can alter the chemical form of the compound, its bioavailability, and its susceptibility to degradation processes such as adsorption and photo-oxidation.
Influence of pH:
The pH of the surrounding medium, whether in water or soil, is a critical determinant in the fate of this compound. As a phenolic compound, its degradation can be highly pH-dependent. Studies on similar phenolic compounds have shown that pH affects both their chemical stability and the efficiency of degradation mechanisms. For instance, the degradation of phenol (B47542) and chlorophenols by potassium ferrate is highly pH-dependent. nih.gov Generally, for phenolic compounds, degradation rates can be influenced by the dissociation of the phenolic hydroxyl group, which is governed by the pKa of the compound and the pH of the solution.
In the context of adsorption, a key process in the environmental fate of organic pollutants, pH plays a significant role. Research on the adsorption of this compound onto activated carbons demonstrated that the process is favored at an acidic pH. mdpi.com This is because at a lower pH, this compound is predominantly in its molecular form, which enhances its adsorption onto carbon surfaces. As the pH increases beyond the pKa of this compound, it increasingly exists in its anionic (phenolate) form. The negatively charged surface of adsorbents at higher pH values can lead to electrostatic repulsion with the anionic form of this compound, thereby reducing the efficiency of adsorption.
Influence of Ionic Strength:
The effect of ionic strength on the fate of this compound appears to be less pronounced compared to pH, particularly in the context of adsorption. A study on the adsorption of this compound onto both commercial and wheat-straw-derived activated carbon found that the presence of sodium chloride (NaCl) as an electrolyte had no significant effect on the adsorption capacity. mdpi.com A slight increase in adsorption was noted, which was attributed to a "screening effect." This effect suggests that the presence of salt ions can shield the electrostatic interactions between the adsorbate and the adsorbent surface, potentially favoring dispersive interactions that contribute to adsorption. mdpi.com
This observation indicates that in environments with varying salinity, such as estuaries or industrial wastewater, the sorption behavior of this compound to organic matter and sediments might not be significantly altered by changes in ionic strength alone. However, it is important to note that the interplay between ionic strength and other environmental parameters, such as the composition of dissolved organic matter, could lead to more complex interactions that are not yet fully understood.
Ecological Implications and Environmental Impact Assessment
This compound is recognized as an endocrine disruptor and its presence in the environment raises concerns due to its potential ecological impacts. mdpi.com As a substitute for bisphenol A (BPA) in the production of certain polymers, its environmental fate and potential for adverse effects are of increasing interest. wikipedia.orgunibo.it
Ecological Implications:
The primary concern with this compound in the environment is its potential to mimic hormones and disrupt the endocrine systems of wildlife. Such disruptions can lead to reproductive problems, developmental abnormalities, and other adverse health effects in exposed organisms. Phenolic compounds, in general, are known to be toxic to a range of aquatic organisms, and their presence in water bodies can inhibit the growth of microflora and interfere with self-purification processes. frontiersin.orgmdpi.com
The bioavailability of this compound in soil and aquatic systems is largely controlled by sorption and desorption processes. nih.govresearchgate.net Its tendency to adsorb to soil organic matter and sediments can act as both a sink and a long-term source of contamination. While strong sorption can reduce the concentration of this compound in the water column, it can also lead to its accumulation in sediments, posing a risk to benthic organisms. The irreversible nature of sorption observed for some phenolic compounds suggests that once bound to sediment particles, they may not be easily released back into the water phase. nih.gov
The biodegradation of compounds structurally similar to this compound, such as BPA, has been shown to be rapid in various aquatic environments, suggesting that microorganisms capable of degrading such compounds are widespread. nih.gov However, the rate of biodegradation can be influenced by a multitude of factors, including the initial concentration of the pollutant, temperature, and the presence of other organic matter. researchgate.net
Environmental Impact Assessment:
A formal, comprehensive environmental impact assessment specifically for this compound is not widely available in the public domain. However, risk assessments for other phenolic compounds and endocrine disruptors provide a framework for evaluating its potential impact. An environmental risk assessment for a substance like this compound would typically involve evaluating its predicted environmental concentrations (PECs) against its predicted no-effect concentrations (PNECs) for various trophic levels.
Research on mycophenolic acid, another organic acid, highlights the methodology for such assessments, which includes analyzing degradation rates, bioaccumulation potential, and ecotoxicity data for organisms like algae, daphnids, and fish. nih.govnih.gov For this compound, its association with adverse effects such as cancer and liver damage underscores the need for a thorough evaluation of its environmental risk. mdpi.com
Given that this compound is used in the production of polymers, potential release pathways into the environment include industrial effluents from manufacturing facilities and the leaching of the compound from consumer products. Its slight persistence in water, with a half-life that can range from days to weeks for similar phenolic compounds, means that continuous release could lead to sustained environmental concentrations.
The table below summarizes key environmental considerations for this compound based on available data and knowledge of similar compounds.
| Parameter | Observation/Implication | References |
| pH-dependent Adsorption | Adsorption is favored at acidic pH due to the compound being in its molecular form. | mdpi.com |
| Ionic Strength Effect on Adsorption | Minimal impact on adsorption capacity, with a slight increase possible due to a screening effect. | mdpi.com |
| Endocrine Disruption | Recognized as an endocrine disruptor, posing a risk to wildlife. | mdpi.com |
| Sorption to Soil/Sediment | Sorption processes control bioavailability; can lead to accumulation in sediments. | nih.govresearchgate.netnih.gov |
| Biodegradation Potential | Likely biodegradable, but rates are dependent on various environmental conditions. | nih.govresearchgate.net |
| Potential for Persistence | May exhibit slight persistence in aquatic environments. |
Advanced Analytical Methodologies for Diphenolic Acid
Chromatographic Techniques for Detection and Quantification
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. For a non-volatile compound like diphenolic acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are the methods of choice.
HPLC is a cornerstone technique for the analysis of phenolic compounds due to its high resolution and sensitivity. It is particularly well-suited for non-volatile substances like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of an aqueous component (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. sciforum.netdphen1.com
High-Performance Liquid Chromatography (HPLC)
UV Detection
UV detection is a common and robust method for the quantification of phenolic acids following HPLC separation. mdpi.comnih.gov The phenolic rings in the this compound molecule absorb ultraviolet light at specific wavelengths. A diode array detector (DAD) can be used to monitor absorbance at multiple wavelengths, which aids in both identification and quantification. sciforum.net For many phenolic acids, detection is often performed at wavelengths around 280 nm. researchgate.net
Method validation for HPLC-UV analysis of phenolic compounds typically involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov While specific validated methods for this compound are not extensively detailed in publicly available literature, the general parameters for phenolic acids provide a strong framework.
Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis
| Parameter | Typical Value/Range for Phenolic Acids |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) sciforum.net |
| Mobile Phase | Gradient of acidified water and methanol/acetonitrile sciforum.net |
| Flow Rate | 0.5 - 1.0 mL/min sciforum.net |
| Detection Wavelength | ~280 nm researchgate.net |
| Linearity (r²) | >0.99 nih.gov |
| LOD | µg/L to mg/L range mdpi.com |
| LOQ | µg/L to mg/L range mdpi.com |
| Recovery | 80 - 110% nih.gov |
Electrochemical Detection
Electrochemical detection (ED) coupled with HPLC offers a highly sensitive and selective alternative to UV detection for electroactive compounds like this compound. taylorfrancis.com The phenolic hydroxyl groups can be easily oxidized at the surface of an electrode at a specific applied potential. taylorfrancis.comnih.gov This technique can achieve very low detection limits, often in the sub-µg/L range. ucdavis.edu
The choice of applied potential is critical for selectivity, as it can be optimized to detect the target analyte while minimizing interference from other compounds in the matrix. dphen1.com For phenolic compounds, oxidation potentials are typically in the range of +0.5 V to +1.2 V. researchgate.net The use of modified electrodes, such as those with carbon nanotubes, can enhance the electrochemical response and reduce electrode fouling. dphen1.com
Table 2: Principles of Electrochemical Detection for this compound
| Feature | Description |
|---|---|
| Principle | Oxidation of phenolic hydroxyl groups at an electrode surface. nih.gov |
| Advantages | High sensitivity and selectivity. taylorfrancis.com |
| Typical Potentials | +0.5 V to +1.2 V for phenolic compounds. researchgate.net |
| Challenges | Potential for electrode fouling by oxidation products. nih.gov |
| LODs for Phenolics | Can reach ng/L levels. ucdavis.edu |
Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of a wide range of compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. google.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Strategies for GC-MS Analysis
To make this compound suitable for GC-MS analysis, a derivatization step is necessary to increase its volatility and thermal stability. google.com Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl and carboxylic acid groups in this compound. google.com
Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov The resulting TMS-derivatives of this compound are more volatile and can be readily analyzed by GC-MS. The mass spectrum of the derivatized compound will show characteristic fragment ions that can be used for identification and quantification. google.com
Table 3: Common Silylation Reagents for GC-MS Analysis of Phenolic Acids
| Derivatization Reagent | Abbreviation | Target Functional Groups |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH nih.gov |
The GC-MS analysis of the silylated this compound would provide a retention time specific to the derivative and a mass spectrum with a molecular ion peak and characteristic fragment ions, allowing for unambiguous identification.
Liquid chromatography coupled with high-resolution accurate mass spectrometry is an advanced analytical technique that provides exceptional sensitivity and selectivity for the analysis of trace-level compounds in complex matrices. lcms.cznih.gov This method is highly suitable for the analysis of this compound in environmental and biological samples.
LC-HRAM-MS instruments, such as those utilizing Orbitrap or Time-of-Flight (TOF) mass analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high precision. lcms.cz This allows for the determination of the elemental composition of this compound and its metabolites or degradation products, greatly enhancing the confidence in their identification. lcms.cz The high resolution also helps to distinguish the analyte from matrix interferences, which is particularly important in complex samples like industrial wastewater or polymer extracts. lcms.cznih.gov
Table 4: Advantages of LC-HRAM-MS for this compound Analysis
| Feature | Benefit for this compound Analysis |
|---|---|
| High Mass Accuracy | Enables confident determination of the elemental formula. lcms.cz |
| High Resolution | Separates analyte signals from background and matrix interferences. lcms.cz |
| High Sensitivity | Allows for the detection and quantification of trace amounts of this compound. nih.gov |
| MS/MS Capability | Provides structural information through fragmentation analysis for unambiguous identification. |
Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAM-MS)
Integration of Multiple Chromatographic/Ionization Approaches
To overcome the limitations of single-dimensional chromatography, multi-dimensional chromatography (MDC) has emerged as a powerful technique for the analysis of complex samples containing phenolic compounds like this compound. mdpi.com MDC enhances separation efficiency and peak capacity by combining two or more independent separation steps. pfigueiredo.org This is particularly useful for resolving this compound from structurally similar compounds that may co-elute in a one-dimensional system. mdpi.com
Comprehensive two-dimensional liquid chromatography (LCxLC) is a prime example of MDC. nih.gov In this technique, the entire effluent from the first dimension (¹D) column is sequentially transferred to a second dimension (²D) column for further separation. pfigueiredo.org For instance, a reversed-phase liquid chromatography (RPLC) system could be used in both dimensions (RPLCxRPLC), but with different column chemistries or mobile phases to achieve orthogonal separation. nih.gov The combination of LC with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for the characterization of phenolic compounds. nih.gov This hyphenated technique allows for the identification of individual compounds based on their retention time, parent ion mass, and fragmentation patterns. scielo.br
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, particularly for volatile and semi-volatile compounds. nih.gov However, for non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. nih.govresearchgate.net This process involves chemically modifying the analyte, for example, through silylation, which replaces active hydrogens on functional groups like -OH and -COOH with a trimethylsilyl (TMS) group. Dual derivatization, involving the sequential creation of methyl and then trimethylsilyl derivatives, can also be employed to determine the number of reactive hydroxyl groups and the molecular weight of the parent phenol (B47542). nih.gov
Advanced ionization techniques further enhance the capabilities of mass spectrometry for detecting trace molecules. Ambient ionization methods, such as desorption electrospray ionization (DESI), allow for the direct analysis of samples in their native environment with minimal preparation. nih.govnih.gov These "soft" ionization techniques are less likely to cause fragmentation of the analyte, providing more prominent molecular ion peaks, which are crucial for accurate mass determination.
| Technique | Principle | Application for this compound | Key Advantages |
| LCxLC-MS | Two-dimensional liquid chromatography coupled with mass spectrometry. | Separation of this compound isomers and other phenolic compounds in complex mixtures. nih.gov | High peak capacity, enhanced resolution, and detailed structural information. mdpi.comnih.gov |
| GC-MS with Derivatization | Gas chromatography-mass spectrometry following chemical modification (e.g., silylation) to increase volatility. nih.govresearchgate.net | Quantification and identification of this compound in various matrices. ncsu.edu | High sensitivity, excellent resolution for volatile compounds. nih.gov |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Targeted analysis and quantification of this compound and its metabolites. mdpi.com | High selectivity, low detection limits, and structural elucidation capabilities. nih.gov |
| Ambient Ionization MS | Techniques like Desorption Electrospray Ionization (DESI) that ionize samples directly in the open environment. nih.gov | Rapid, high-throughput screening of surfaces for the presence of this compound with minimal sample preparation. | Minimal sample preparation, analysis in native state. nih.gov |
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and the connectivity of atoms within the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.
| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3500-3200 (broad) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (very broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-O (Alcohol/Acid) | Stretching | 1320-1210 |
Note: The exact positions of the peaks can be influenced by factors such as hydrogen bonding and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound.
¹H NMR Spectroscopy: This technique provides information about the different types of protons in the molecule and their chemical environment. The spectrum of this compound would show distinct signals for the aromatic protons on the phenyl rings, the protons of the methyl group, and the protons of the methylene (B1212753) groups in the pentanoic acid chain. The chemical shifts (δ) are measured in parts per million (ppm).
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the pentanoic acid chain.
| Type of Proton | Approximate ¹H Chemical Shift (δ, ppm) | Type of Carbon | Approximate ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Carbonyl (-COOH) | 170 - 185 |
| Phenolic (-OH) | 4.0 - 7.0 | Aromatic (C-O) | 150 - 160 |
| Aromatic (Ar-H) | 6.5 - 8.0 | Aromatic (C-C/C-H) | 110 - 140 |
| Methylene (-CH₂-) | 2.0 - 2.5 | Quaternary (C-(CH₃)) | 40 - 50 |
| Methyl (-CH₃) | 0.9 - 1.5 | Methylene (-CH₂-) | 20 - 40 |
| Methyl (-CH₃) | 10 - 25 |
Note: Chemical shifts are dependent on the solvent used and other experimental conditions.
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of phenolic compounds. These techniques are based on the oxidation or reduction of the analyte at an electrode surface.
Selective Detection of o-Diphenols
While this compound itself is not an ortho-diphenol (the two hydroxyl groups are on separate phenyl rings in a para position relative to the main chain), electrochemical methods developed for phenols can be adapted for its detection. The oxidation of the phenolic hydroxyl groups in this compound can be monitored using techniques like cyclic voltammetry or differential pulse voltammetry. The resulting signal is proportional to the concentration of this compound.
The term "selective detection of o-diphenols" refers to methods that can distinguish ortho-diphenols from other phenolic structures. This is often achieved by exploiting the specific electrochemical behavior of the adjacent hydroxyl groups. While not directly applicable to the structure of this compound, the principles of modifying electrode surfaces with materials that have an affinity for phenolic compounds can be used to enhance the selectivity and sensitivity of detection for this compound.
Sample Preparation and Enrichment Techniques
Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, especially when it is present in complex matrices or at low concentrations. mdpi.com The goal is to isolate and concentrate the analyte while removing interfering substances.
Common techniques include:
Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases. The choice of solvents is crucial for efficient extraction. For example, after a reaction, the product mixture can be extracted with ethyl acetate. ncsu.edu
Solid-Phase Extraction (SPE): In SPE, the sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. This technique is effective for both concentrating the analyte and cleaning up the sample.
Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of the analyte from a solid matrix into a solvent. It has been shown to be efficient for extracting phenolic compounds from various samples. nih.gov Factors such as the type of solvent, extraction time, and temperature are optimized to maximize recovery. nih.gov
The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of this compound, and the subsequent analytical method to be used.
Solid-Phase Extraction (SPE) from Complex Matrices
Solid-Phase Extraction (SPE) is a highly efficient and selective sample preparation technique used to isolate and concentrate analytes from complex matrices, such as environmental, biological, or food samples. sigmaaldrich.comsigmaaldrich.com For this compound, which belongs to the broader class of phenolic compounds, SPE is instrumental in removing interfering substances prior to quantitative analysis by methods like high-performance liquid chromatography (HPLC). nih.govnih.gov The process is more efficient than traditional liquid-liquid extraction, reducing solvent consumption and improving recovery rates. sigmaaldrich.comresearchgate.net
The effectiveness of SPE relies on the principle of partitioning the components of a mixture between a solid stationary phase (the sorbent) and a liquid mobile phase. sigmaaldrich.com The choice of sorbent is critical for achieving high selectivity. For phenolic compounds like this compound, reversed-phase sorbents such as styrene-divinylbenzene copolymers or C18-bonded silica (B1680970) are commonly employed. researchgate.netresearchgate.net These nonpolar sorbents effectively retain phenolic compounds from aqueous samples. nih.gov
A typical SPE procedure for extracting this compound involves four main steps:
Conditioning: The sorbent bed is first treated with a solvent like methanol to wet the stationary phase, followed by an equilibration step with water or a buffer solution that mimics the sample's matrix to ensure consistent interaction.
Sample Loading: The sample, with its pH adjusted to ensure the analyte is in a neutral, un-ionized state for optimal retention, is passed through the SPE cartridge. sigmaaldrich.com
Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities and other matrix components that are not strongly retained, while the analyte of interest remains bound to the sorbent.
Elution: A strong organic solvent, such as methanol or acetonitrile, is used to disrupt the analyte-sorbent interactions and elute the purified this compound for subsequent analysis. sigmaaldrich.com
The selection of appropriate solvents and pH conditions at each stage is optimized to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances. Studies on various phenolic compounds have demonstrated high recovery rates, often exceeding 85-90%, validating the efficacy of SPE for purification from complex samples. nih.govresearchgate.netresearchgate.net
Table 1: Representative SPE Method Parameters and Recoveries for Phenolic Compounds in Water Samples.
| Analyte | Sorbent Type | Sample Volume (mL) | Elution Solvent | Average Recovery (%) |
|---|---|---|---|---|
| Phenol | Styrene-Divinylbenzene | 200 | Acetonitrile | 95.4 ± 2.1 |
| 2,4-Dichlorophenol | C18-bonded Silica | 100 | Methanol/Water | 98.7 ± 0.9 |
| Pentachlorophenol | Styrene-Divinylbenzene | 200 | Acetonitrile | 101.9 ± 0.5 |
| 4-Nitrophenol | C18-bonded Silica | 100 | Methanol | 69.4 ± 1.8 |
| 2,4-Dimethylphenol | C18-bonded Silica | 100 | Methanol | 99.6 ± 0.8 |
Thermal Analysis for Polymer Characterization
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. azom.com For polymers derived from this compound, such as polyesters and polycarbonates, thermal analysis is indispensable for determining their thermal stability, processing conditions, and end-use performance. azom.comeag.com The most common techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). azom.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate how a polymer's thermal properties change with temperature. azom.comhu-berlin.de DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This measurement provides quantitative and qualitative information about physical and chemical changes that involve endothermic or exothermic processes. hu-berlin.de
For this compound-based polymers, DSC is used to determine key thermal transitions:
Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. It appears as a step-like change in the heat capacity on the DSC thermogram. hu-berlin.de The Tg is a critical parameter for defining the upper use temperature of a material.
Crystallization Temperature (Tc): Upon cooling from the molten state, some polymers can organize into crystalline structures. This process is exothermic and is observed as a peak on the DSC curve.
Melting Temperature (Tm): The temperature at which a crystalline polymer transitions to a viscous liquid state. This is an endothermic process that appears as a peak on the DSC heating curve. hu-berlin.de
DSC can also be used to study the curing kinetics of thermosetting resins, where the heat evolved during the cross-linking reaction is measured to determine the degree of cure. kpi.ua
Table 2: Illustrative DSC Data for Phenolic-Based Polymers.
| Polymer Type | Glass Transition Temp. (Tg) (°C) | Curing Peak Temp. (°C) | Heat of Reaction (ΔH) (J/g) |
|---|---|---|---|
| Resol Phenolic Resin | N/A | 120 | 150-180 |
| Novolac Phenolic Resin | 60-70 | 160-180 | 120-160 |
| This compound-Based Polyester | 105-125 | N/A | N/A |
| Modified Phenolic Resin | N/A | 129 | - |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. indexcopernicus.commdpi.com TGA is primarily used to evaluate the thermal stability and composition of polymeric materials. mdpi.com
A TGA experiment generates a thermogram, which plots mass percentage against temperature. From this curve, several key parameters can be determined for this compound-based polymers:
Onset of Decomposition: The temperature at which the polymer begins to degrade, indicating the start of significant mass loss.
Decomposition Profile: The rate and temperature ranges of mass loss, which can provide insights into the degradation mechanism. The derivative of the TGA curve (DTG curve) shows the temperature at which the rate of mass loss is maximum. researchgate.net
Char Yield: The percentage of residual mass remaining at the end of the analysis at high temperatures. A higher char yield is often associated with better fire retardancy. uobasrah.edu.iqdntb.gov.ua
TGA is crucial for comparing the thermal stability of different polymer formulations and for predicting their long-term performance at elevated temperatures. indexcopernicus.comugd.edu.mk For instance, incorporating specific monomers or additives can significantly alter the TGA profile of a this compound-based polymer.
Table 3: Typical TGA Data for Cured Phenolic Resins in an Inert Atmosphere.
| Resin Type | Onset Decomposition Temp. (°C) | Temp. at Max. Decomposition Rate (°C) | Char Yield at 700°C (%) |
|---|---|---|---|
| Unmodified Phenolic Resin | ~300 | 550-600 | ~60 |
| POSS-Modified Phenolic Resin | ~320 | 617 | ~78 |
| Resol Resin (Catechol-based) | >300 | - | >60 |
| Resol Resin (Resorcinol-based) | >300 | - | >60 |
Future Research Directions and Translational Opportunities
Overcoming Bottlenecks in Industrial-Scale Production
The commercial viability of diphenolic acid hinges on efficient, cost-effective, and sustainable industrial-scale production. Current synthesis, involving the condensation of phenol (B47542) and levulinic acid, faces several hurdles that are the focus of ongoing research. dntb.gov.uanih.gov
A primary bottleneck is the reliance on traditional homogeneous Brønsted acid catalysts, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). unipi.itncsu.edu While effective, these mineral acids introduce significant challenges, including reactor corrosion, difficulties in catalyst separation from the product stream, and the generation of acidic waste, which requires costly neutralization steps. unipi.itunipi.it
Future research is intensely focused on the development and optimization of heterogeneous solid acid catalysts. These offer the advantages of being easily separable, recyclable, and generally less corrosive. nih.govunipi.itresearcher.life Key areas of investigation include:
Novel Catalyst Systems: Research into materials like sulfonated resins (e.g., Amberlyst), zeolites, heteropolyacids supported on silica (B1680970), and acidic ionic liquids is proving fruitful. ncsu.edunih.gov For instance, Beta zeolite has demonstrated promising catalytic performance. researchgate.net
Catalyst Deactivation and Regeneration: A significant challenge with heterogeneous catalysts is deactivation due to the adsorption of organic matter on their surface. mdpi.com Research into robust regeneration methods, such as calcination for inorganic catalysts, is crucial for their industrial attractiveness and long-term viability. mdpi.com
Improving Regioselectivity: The condensation reaction of phenol and levulinic acid can produce different isomers of DPA. However, only the p,p'-isomer is of significant industrial interest. dntb.gov.uanih.govresearcher.life A critical research goal is to design catalysts and optimize reaction conditions (e.g., temperature, use of co-catalysts like thiols) to maximize selectivity towards this desired isomer, thereby minimizing complex purification steps. nih.govnih.govmdpi.com
The table below summarizes the performance of various catalytic systems in the synthesis of this compound, highlighting the ongoing shift from homogeneous to more sustainable heterogeneous systems.
| Catalyst Type | Catalyst Example | Max. DPA Yield (%) | Key Advantages | Key Challenges | Reference(s) |
| Homogeneous | Sulfuric Acid (H₂SO₄) | ~74 | High Yield | Corrosion, Waste Generation | |
| Homogeneous | Hydrochloric Acid (HCl) | ~70-93 (with thiol co-catalyst) | High Yield with co-catalyst | Corrosion, Catalyst Separation | nih.gov |
| Heterogeneous | Sulfonic Acid Resins (Amberlyst-15) | Variable (influenced by temp.) | Recyclable | Thermal degradation limits regeneration | mdpi.com |
| Heterogeneous | Zeolites (H-Beta 19) | Good performance | Cost-effective, Regenerable | Lower activity than mineral acids | researchgate.net |
| Heterogeneous | Heteropolyacids (H₃PW₁₂O₄₀-silica) | High activity | Reusable, High efficiency | Potential for leaching | nih.govdntb.gov.ua |
| Homogeneous | Acidic Ionic Liquids | ~89.4 | Low corrosivity, Recyclable | Cost, Selectivity can be temperature-dependent | ncsu.edu |
Design and Synthesis of Next-Generation Derivatives for Targeted Applications
The true value of this compound as a platform chemical lies in its versatility. Its structure, featuring two phenolic hydroxyl groups and a carboxylic acid group, allows for extensive chemical modification to create a wide array of derivatives with tailored properties. ncsu.eduncsu.edu
Future research is aimed at designing and synthesizing novel DPA derivatives for high-value applications:
Advanced Polymers: DPA is a key monomer for producing bio-based polymers. Research is expanding beyond simple polyesters and polycarbonates to include:
High-Performance Epoxy Resins: DPA-derived epoxy resins are being developed as safer alternatives to those based on BPA. wikipedia.orggoogle.com Research focuses on creating hyperbranched epoxy thermosets with enhanced mechanical strength and toughness. acs.org
Polybenzoxazines: These polymers, synthesized from DPA, exhibit excellent thermal stability. acs.org Amidation of DPA before creating the benzoxazine (B1645224) structure has been shown to prevent undesirable decarboxylation at high temperatures, significantly improving the material's performance. acs.org
Polyamides: DPA-based polyamide resins are being developed for applications such as flexographic inks, offering improved adhesion and solubility characteristics. acs.org
Functional Materials: The reactive groups on DPA can be used to attach other functional moieties.
Flame Retardants: Novel oligomeric flame retardants have been synthesized using DPA as a core building block, offering a bio-based solution to improve the fire safety of materials. ncsu.edu
Coatings and Additives: Derivatives such as alkyd-phenol formaldehyde (B43269) and co-esters are being explored for use in can coatings, printing inks, and paints. acs.org
The future in this area involves leveraging computational modeling to predict the properties of new derivatives before synthesis, accelerating the discovery of materials for targeted applications, from advanced composites to specialty chemicals.
Exploration of Novel Biotechnological Production Routes
While current DPA production is chemo-catalytic, the future holds promise for biotechnological routes, aligning with the broader shift towards a bio-based economy. Levulinic acid, the precursor to DPA, is recognized as a top platform molecule that can be produced from the fermentation of sugars derived from lignocellulosic biomass. ncsu.edursc.org
Key research directions include:
Metabolic Engineering: Genetically engineering microorganisms like Escherichia coli or yeast to produce DPA directly from glucose or other simple sugars is a long-term goal. mit.edunih.gov This would involve assembling synthetic metabolic pathways in a microbial host. nih.gov Although no industrial process is yet established for DPA, pathways for its precursors are being actively explored. mit.edunih.gov
Enzymatic Synthesis: Exploring the use of specific enzymes to catalyze the condensation of phenol and levulinic acid could offer a milder, more selective, and environmentally benign alternative to chemical catalysis.
Fermentation of Precursors: A more immediate opportunity lies in optimizing the microbial production of levulinic acid itself. google.comrsc.org Research is focused on discovering and engineering metabolic pathways in bacteria, such as Pseudomonas putida, that can catabolize levulinic acid, providing the genetic tools needed for its biosynthesis. nih.govosti.gov
Challenges remain in terms of achievable titers, productivity, and the costs associated with fermentation and downstream processing. rsc.org However, as synthetic biology tools become more advanced, the potential for cost-effective and sustainable biotechnological DPA production grows.
Advanced Toxicological and Environmental Risk Assessment
A major driver for the adoption of this compound is its potential to replace bisphenol A (BPA), a compound facing increasing scrutiny and regulation due to its endocrine-disrupting properties. nih.govmdpi.com However, the structural similarity that makes DPA a functional replacement for BPA also necessitates a thorough evaluation of its own toxicological and environmental profile.
Future research must focus on:
Comprehensive Toxicological Studies: While often touted as a safer alternative, some studies suggest DPA may also exhibit endocrine-disrupting effects and pose environmental risks similar to BPA. mdpi.comresearchgate.net Advanced toxicological assessments are required, moving beyond basic tests to include investigations into specific endpoints like cardiotoxicity, neurotoxicity, and immunotoxicity. flashtox.com
Environmental Fate and Degradation: Understanding how DPA behaves in the environment is critical. Research is needed to determine its persistence, bioaccumulation potential, and degradation pathways in water and soil. Studies on the photocatalytic degradation and adsorption of DPA from wastewater are emerging but need to be expanded. mdpi.comnih.govresearchgate.net
Comparative Risk Assessment: A direct and comprehensive comparative risk assessment of DPA and its derivatives against BPA is essential. This should include a life cycle assessment (LCA) that compares the environmental impacts of DPA production (from renewable resources) with the established processes for BPA. unipi.itunipi.it
Toxicity of Byproducts: The toxicity of byproducts formed during DPA synthesis and degradation must also be evaluated to ensure that a switch from BPA to DPA does not introduce new, unforeseen hazards. researchgate.net
Development of Smart Materials and Responsive Systems from this compound
The unique chemical structure of DPA makes it an excellent candidate for creating "smart" materials—polymers that can respond to external stimuli such as heat or light. This opens up applications in advanced technologies.
Key research areas include:
Shape Memory Polymers: this compound-based benzoxazines have been designed and crosslinked to create smart polymers exhibiting shape memory behavior. researchgate.netresearchgate.net These materials can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to a stimulus like heat. researchgate.net
Self-Healing Materials: The same DPA-based benzoxazine systems can be engineered to possess self-healing capabilities. researchgate.netresearchgate.net By incorporating flexible molecular chains and designing the polymer network appropriately, materials can be created that can repair damage, extending their lifespan and improving reliability. Copolymers using DPA-benzoxazines have shown self-healing efficiencies of 50-60%. researchgate.net
Thermoreversible Polymers: By functionalizing DPA with moieties capable of undergoing reversible reactions, such as the Diels-Alder reaction, it is possible to create thermoreversible polymer networks. mdpi.com These materials can be crosslinked to form a solid thermoset, but upon heating, the crosslinks break, allowing the material to be reprocessed and recycled, combining the properties of thermosets with the reusability of thermoplastics. mdpi.com
Future work will involve fine-tuning the molecular architecture of these DPA-based polymers to achieve faster response times, higher efficiencies in healing and shape recovery, and responsiveness to a wider range of stimuli.
Integration into Circular Economy Frameworks for Sustainable Chemical Production
This compound is intrinsically linked to the concept of a circular economy. Its potential to be derived from renewable biomass and its role in creating recyclable and reusable materials positions it as a key chemical for a more sustainable future. rsc.org
Future efforts to integrate DPA into circular economy frameworks should include:
Biomass Valorization: The entire value chain, starting from the conversion of lignocellulosic biomass to levulinic acid and then to DPA, must be optimized. ncsu.edursc.org This aligns with the biorefinery concept, where waste biomass is transformed into a portfolio of valuable chemicals.
Designing for Recyclability: As seen with thermoreversible polymers, a key research focus is designing DPA-based materials with end-of-life in mind. mdpi.com This includes developing polymers that can be chemically or mechanically recycled back into monomers or new polymer materials.
Life Cycle Assessment (LCA): Rigorous "cradle-to-grave" life cycle assessments are essential to quantify the environmental benefits of DPA-based products compared to their petrochemical counterparts. researchgate.net These assessments must consider all stages, from biomass cultivation and processing to polymer production, use, and end-of-life management, to ensure a genuinely lower carbon footprint. unipi.itunipi.it
Catalyst and Solvent Recycling: A truly circular process requires the efficient recycling not only of the product but also of all ancillary materials used in its production, including catalysts and solvents. unipi.itunipi.it The move towards reusable heterogeneous catalysts is a critical step in this direction. nih.gov
By focusing on these integrated research efforts, this compound can transition from a promising BPA alternative to a cornerstone of a sustainable, circular chemical industry.
Q & A
Q. What are the established methods for synthesizing diphenolic acid (DPA) from biomass-derived precursors?
DPA is commonly synthesized via acid-catalyzed condensation of levulinic acid (LA) with phenol. Methanesulfonic acid (MSOH) is a mild, environmentally benign catalyst yielding ~65.8% DPA under optimized conditions (75°C, 6 hours, 5.5 g catalyst loading) . Ionic liquids (ILs) and sulfuric acid are alternatives, with sulfuric acid achieving higher yields (74%) but posing environmental and safety challenges. Biomass-derived LA, such as from depithed sugarcane bagasse (DSB), has been successfully utilized, yielding ~64.5% DPA, demonstrating scalability for biorefinery applications .
Q. Which analytical techniques are most effective for characterizing this compound (DPA) purity and structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton and carbon-13 signals.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns with UV detection (λ = 254 nm).
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., carboxylic acid and phenolic -OH stretches).
Calibration with certified standards (e.g., WAKO046-25141 sodium diphenolate) ensures accuracy .
Q. What are the key substrate specificity considerations when studying this compound (DPA) in enzymatic assays?
Polyphenol oxidase (PPO) exhibits high activity toward diphenolic substrates like DPA. Kinetic parameters (Km, Vmax) should be determined via Lineweaver-Burk plots. For example, catechol and 4-methyl catechol (4-MC) show high Vmax/Km ratios, making them suitable analogs for DPA in inhibition studies. Competitive vs. non-competitive inhibition types (e.g., l-cysteine as a non-competitive inhibitor) must be validated using Dixon plots .
Advanced Research Questions
Q. How can response surface methodology (RSM) be applied to optimize this compound (DPA) synthesis conditions?
RSM, coupled with Box-Behnken design, is used to model interactions between variables (temperature, time, catalyst loading). For DPA synthesis:
- Critical Factors : Temperature has the largest effect (F-value = 15.2), followed by time and catalyst loading .
- Validation : ANOVA confirms model significance (p < 0.05), with a parity plot R² > 0.95 indicating predictive accuracy.
- Optimization : Derive optimal conditions using desirability functions and confirm via triplicate experiments .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound (DPA) production?
Discrepancies often arise from:
- Catalyst Purity : Trace impurities in commercial LA or catalysts (e.g., ILs) can alter reaction pathways.
- Analytical Variability : Standardize HPLC protocols (e.g., column type, mobile phase) to ensure reproducibility.
- Replication : Perform triplicate runs under identical conditions and report confidence intervals. Cross-validate results using alternative catalysts (e.g., MSOH vs. H2SO4) .
Q. How do ionic liquid catalysts compare to traditional acid catalysts in this compound (DPA) synthesis?
ILs (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) offer tunable acidity and reusability, achieving 59–68% DPA yields. Traditional acids like H2SO4 yield higher DPA (74%) but require neutralization steps, generating waste. MSOH strikes a balance (65.6% yield) with lower environmental impact. Comparative studies should assess turnover frequency (TOF), energy efficiency, and lifecycle analysis .
Q. What statistical approaches are recommended for analyzing discrepancies in DPA’s inhibitory effects across enzymatic studies?
- ANOVA with Post-Hoc Tests : Identify significant differences between inhibition types (e.g., l-cysteine vs. ascorbic acid).
- Error Propagation Analysis : Quantify uncertainties from substrate concentration measurements (±2–5% typical).
- Meta-Analysis : Pool data from multiple studies to assess effect sizes and heterogeneity (I² statistic) .
Methodological Guidance
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
- Data Reporting : Include raw data in appendices, processed data in main text, and cite primary sources (e.g., Zuñiga et al., 2017) .
- Ethical Compliance : Obtain institutional review for biomass sourcing and hazardous catalyst use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
